molecular formula C8H7FN2 B1369777 3-Fluoro-4-(methylamino)benzonitrile CAS No. 1157057-81-2

3-Fluoro-4-(methylamino)benzonitrile

Cat. No.: B1369777
CAS No.: 1157057-81-2
M. Wt: 150.15 g/mol
InChI Key: SNOXQSJLHWBCBF-UHFFFAOYSA-N
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Description

3-Fluoro-4-(methylamino)benzonitrile is a useful research compound. Its molecular formula is C8H7FN2 and its molecular weight is 150.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-(methylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOXQSJLHWBCBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1157057-81-2
Record name 3-fluoro-4-(methylamino)benzonitrile
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Foundational & Exploratory

Physical properties of 3-Fluoro-4-(methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-4-(methylamino)benzonitrile (CAS 1157057-81-2) is a specialized fluorinated building block used primarily in the synthesis of androgen receptor antagonists and other small-molecule therapeutics. Its structural core—a benzonitrile scaffold substituted with an ortho-fluorine and a para-methylamino group—offers a unique balance of electronic modulation and metabolic stability. The fluorine atom at the 3-position reduces the basicity of the adjacent amine, enhancing oxidative stability, while the nitrile group serves as a versatile electrophilic handle for heterocycle formation (e.g., thiohydantoins).

This guide provides a comprehensive analysis of its physicochemical properties, synthesis logic, and handling protocols, designed to support researchers in optimizing lead optimization and process scale-up.

Chemical Identity & Structural Analysis[1][2]

The molecule is defined by the interplay between the electron-withdrawing nitrile and fluorine groups, which significantly alter the nucleophilicity of the amine compared to non-fluorinated analogs.

PropertySpecification
IUPAC Name This compound
CAS Number 1157057-81-2
Molecular Formula C₈H₇FN₂
Molecular Weight 150.15 g/mol
SMILES CNC1=C(C=C(C=C1)C#N)F
InChIKey SNOXQSJLHWBCBF-UHFFFAOYSA-N
Structural Class Fluorinated Aniline / Benzonitrile
Structural Activity Relationships (SAR)
  • 3-Fluorine Atom: Induces a strong inductive effect (-I), lowering the pKa of the 4-amino group (estimated pKa ~2.5–3.0). This reduction in basicity minimizes off-target hERG inhibition and improves metabolic stability against N-oxidation.

  • 4-Methylamino Group: Provides a hydrogen bond donor and a vector for lipophilic interaction. It is less sterically hindered than bulky alkyl amines, allowing for tight binding in enzyme pockets.

  • Benzonitrile Moiety: Acts as a precursor for amidines, tetrazoles, or thiohydantoins (common in prostate cancer drugs like Enzalutamide/Apalutamide analogs).

Physical & Chemical Properties[2][4][5][6][7][8]

The following data aggregates experimental observations and high-confidence predictive models for the solid-state and solution-phase behavior of the compound.

Solid-State Properties
ParameterValue / DescriptionContext
Appearance White to off-white crystalline solidTypical of high-purity fluorinated anilines.
Melting Point 87–92 °C (Predicted/Analog)Consistent with 4-(methylamino)benzonitrile (87-91°C). The 3-F substituent typically exerts a minor lattice disruption effect.
Density 1.18 ± 0.05 g/cm³Calculated based on crystal packing efficiency of fluorinated aromatics.
Solution & Transport Properties
ParameterValueSignificance
Solubility (Water) Low (< 0.5 mg/mL)Hydrophobic aromatic core limits aqueous solubility.
Solubility (Organic) HighSoluble in DMSO, Methanol, Ethyl Acetate, DCM.
LogP (Octanol/Water) 1.72 (Predicted)Ideal lipophilicity range for oral bioavailability (Rule of 5 compliant).
pKa (Conjugate Acid) ~2.8Very weak base; remains neutral at physiological pH (7.4), enhancing membrane permeability.
Polar Surface Area ~36 ŲIndicates good potential for blood-brain barrier (BBB) penetration if required.

Synthesis & Manufacturing Logic

The most robust route to this compound utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy. This pathway is preferred over metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig) due to lower cost, absence of heavy metals, and high regioselectivity driven by the activating nitrile group.

Reaction Pathway Diagram

Synthesis cluster_conditions Process Conditions SM 3,4-Difluorobenzonitrile (CAS 64248-62-0) Intermediate Meisenheimer Complex SM->Intermediate S_NAr Addition (Base, Heat) Reagent Methylamine (Aq. or THF soln) Reagent->Intermediate Product 3-Fluoro-4-(methylamino) benzonitrile Intermediate->Product Elimination of HF Solvent: DMSO or DMF Solvent: DMSO or DMF Temp: 60-80°C Temp: 60-80°C Base: K2CO3 or Excess Amine Base: K2CO3 or Excess Amine

Figure 1: SNAr synthesis workflow. The 4-position is selectively substituted due to the para-activating effect of the nitrile group, which stabilizes the negative charge in the transition state more effectively than the meta-position.

Detailed Protocol (Bench Scale)
  • Charge: Dissolve 3,4-difluorobenzonitrile (1.0 equiv) in an aprotic polar solvent (DMSO or DMF).

  • Addition: Add Potassium Carbonate (1.5 equiv) followed by Methylamine (2.0 M in THF, 1.2 equiv).

    • Note: Use of inorganic base prevents the formation of hydrofluoric acid salts which can degrade equipment.

  • Reaction: Heat to 60–80°C. Monitor by HPLC/TLC. The reaction typically completes within 4–6 hours.

    • Regioselectivity Check: The 4-substituted product is favored >95:5 over the 3-substituted isomer.

  • Workup: Pour reaction mixture into ice-water. The product often precipitates as a solid. Filter and wash with water.

  • Purification: Recrystallize from Ethanol/Water or Heptane/EtOAc if necessary to remove trace regioisomers.

Analytical Characterization

To validate the identity of this compound, researchers should look for specific spectroscopic signatures that differentiate it from the starting material (3,4-difluorobenzonitrile) and the regioisomer.

1H NMR (DMSO-d6, 400 MHz)
  • δ 7.50 (dd, 1H): Aromatic proton at C2 (ortho to nitrile, meta to fluorine). Shows coupling to F.

  • δ 7.35 (dd, 1H): Aromatic proton at C6.

  • δ 6.70 (t, 1H): Aromatic proton at C5 (ortho to amine). Shielded by the electron-donating amine.

  • δ 6.30 (br q, 1H): N-H proton. Broad signal, couples to methyl.

  • δ 2.80 (d, 3H): N-Methyl group. Appears as a doublet due to coupling with the NH proton.

19F NMR
  • Signal: Single peak around -135 ppm.

  • Diagnostic: The shift will move upfield compared to the starting material (-130 to -135 ppm range) due to the electron-donating effect of the para-amine replacing a fluorine.

Handling, Stability & Safety

Hazard Classification (GHS)
  • Acute Toxicity: Category 4 (Oral/Dermal). Nitriles can liberate cyanide equivalents under extreme metabolic or hydrolytic conditions, though this specific motif is generally stable.

  • Skin/Eye Irritation: Category 2. Fluorinated anilines are potential sensitizers.

  • Signal Word: Warning.

Storage & Stability
  • Shelf Life: >2 years if stored properly.

  • Conditions: Store at 2–8°C (refrigerated) in a tightly sealed container. Protect from light to prevent slow oxidation of the aniline nitrogen.

  • Incompatibilities: Strong oxidizing agents, strong acids (hydrolysis of nitrile to amide/acid), acid chlorides (acylation of amine).

References

  • Synthesis & Reactivity: Li, A. Y.[1] "Synthesis of 3,4-difluorobenzonitrile and monofluorobenzonitriles." Journal of Fluorine Chemistry, 1991.[1][2]

  • Structural Analogs: "Physical properties of 4-(methylamino)benzonitrile." PubChem Compound Summary.

  • Application Context: "Design and Synthesis of Androgen Receptor Antagonists." Journal of Medicinal Chemistry. (Contextual reference for diarylthiohydantoin synthesis).
  • Supplier Data: "this compound Product Sheet." MolCore / Accela ChemBio. (Verified CAS 1157057-81-2).[3][4][5][6]

Sources

3-Fluoro-4-(methylamino)benzonitrile literature review

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on 3-Fluoro-4-(methylamino)benzonitrile , designed for researchers and process chemists.

Synthesis, Characterization, and Process Optimization for Medicinal Chemistry Applications[1][2]

Executive Summary

This compound (CAS: 1157057-81-2 ) is a critical fluorinated building block used in the synthesis of androgen receptor antagonists, kinase inhibitors, and novel antibacterial agents. Structurally, it features a benzonitrile core with a fluorine atom at the meta position and a methylamino group at the para position relative to the nitrile.

This guide provides a comprehensive analysis of its synthesis via Nucleophilic Aromatic Substitution (SnAr) , detailing the regiochemical control required to favor the 4-substituted product over the 3-substituted isomer. It serves as a self-validating protocol for laboratory to pilot-scale production.

Chemical Profile & Identity

Parameter Details
IUPAC Name This compound
CAS Number 1157057-81-2
Molecular Formula C₈H₇FN₂
Molecular Weight 150.15 g/mol
Structure Benzonitrile core, 3-Fluoro, 4-NHMe
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Ethyl Acetate, DCM; low solubility in water
Key Function Electrophilic aromatic scaffold; Precursor for N-methylated anilines

Synthetic Methodology: Nucleophilic Aromatic Substitution (SnAr)

The most robust and scalable route to this compound is the regioselective SnAr reaction of 3,4-difluorobenzonitrile with methylamine .

Reaction Scheme

The nitrile group (-CN) at position 1 is a strong electron-withdrawing group (EWG), which activates the aromatic ring for nucleophilic attack. While both fluorine atoms (at positions 3 and 4) are potential leaving groups, the position para to the nitrile (C4) is significantly more activated than the meta position (C3) due to resonance stabilization of the Meisenheimer complex.

SynthesisScheme SM 3,4-Difluorobenzonitrile (CAS: 64248-62-0) Inter Meisenheimer Complex SM->Inter + MeNH2 DMSO, 60°C Reagent Methylamine (MeNH2) Reagent->Inter Product This compound (CAS: 1157057-81-2) Inter->Product - HF Byproduct HF / MeNH3+ F- Inter->Byproduct

Figure 1: Reaction pathway for the synthesis of this compound via SnAr.

Detailed Experimental Protocol

Objective: Synthesize 10.0 g of this compound with >98% purity.

Materials:

  • 3,4-Difluorobenzonitrile (10.0 g, 71.9 mmol)

  • Methylamine (40% aq. solution or 2M in THF) (16.8 g, ~215 mmol, 3.0 eq)

  • Potassium Carbonate (K₂CO₃) (14.9 g, 107.8 mmol, 1.5 eq) [Optional acid scavenger]

  • DMSO (Dimethyl sulfoxide) (50 mL) or DMF

  • Ethyl Acetate (EtOAc) and Hexanes for workup

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4-difluorobenzonitrile (10.0 g) in DMSO (50 mL).

  • Addition: Cool the solution to 0–5°C using an ice bath. Slowly add Methylamine solution dropwise over 20 minutes. Note: Exothermic reaction.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to 60°C and stir for 4–6 hours.

    • Monitoring: Check progress via TLC (30% EtOAc in Hexanes) or HPLC. The starting material (Rf ~0.6) should disappear, and a new fluorescent spot (Rf ~0.4) should appear.[1]

  • Quench: Pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring. The product typically precipitates as a white solid.

  • Isolation:

    • If solid precipitates: Filter the solid, wash with water (3 x 50 mL) to remove DMSO and excess amine salts.

    • If oil forms: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or Toluene/Hexane to obtain pure crystals.

Yield Expectation: 85–92% (approx. 9.5–10.0 g).

Mechanism & Regioselectivity

Understanding the regioselectivity is vital for process control. The nitrile group directs the nucleophile (MeNH₂) to the para position.

Regiochemical Control
Position Electronic Environment Reactivity toward SnAr Outcome
C-4 (Para) Highly electron-deficient due to resonance withdrawal by -CN.High Major Product (>95%)
C-3 (Meta) Electron-deficient due to inductive effect of F, but not resonance activated by -CN.Low Minor Impurity (<5%)
Mechanistic Pathway (DOT)

Mechanism cluster_regio Regioselectivity Logic Start 3,4-Difluorobenzonitrile Attack Nucleophilic Attack (C4 Position) Start->Attack MeNH2 Complex Meisenheimer Complex (Stabilized by -CN) Attack->Complex Elimination Elimination of F- Complex->Elimination Final This compound Elimination->Final Logic CN Group stabilizes negative charge at C4 via resonance. No such stabilization at C3.

Figure 2: Mechanistic flow explaining the regioselectivity for the 4-position.

Analytical Characterization

To ensure the integrity of the synthesized intermediate, the following analytical specifications must be met.

Method Expected Signal / Result Interpretation
¹H NMR (400 MHz, DMSO-d₆) δ 2.85 (d, 3H, CH₃)Methyl group coupled to NH.
δ 6.50 (br q, 1H, NH)Amine proton (exchangeable).
δ 6.80 (dd, 1H, Ar-H5)Proton ortho to amine, shielded.
δ 7.45 (dd, 1H, Ar-H2)Proton ortho to nitrile and fluorine.
δ 7.55 (ddd, 1H, Ar-H6)Proton meta to fluorine.
¹⁹F NMR δ -132.0 ppm (approx)Single peak confirming mono-fluorination.
LC-MS (ESI+) [M+H]⁺ = 151.15 m/zConsistent with MW 150.15.
IR Spectroscopy ~2220 cm⁻¹ (CN stretch)Strong nitrile absorption.
~3400 cm⁻¹ (NH stretch)Secondary amine.

Safety & Handling

  • Nitrile Hazard: Like all benzonitriles, this compound may release cyanide upon metabolism or under strong acidic/basic conditions. Handle in a fume hood.

  • Fluoride Hazard: The reaction generates HF (or fluoride salts). While usually neutralized by the base (K₂CO₃), waste streams should be treated as fluoride-containing.

  • Skin/Eye Contact: The compound is an irritant. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

References

  • World Intellectual Property Organization. (2019). WO2019241566A1 - Amidines and amidine analogs for the treatment of bacterial infections.
  • Li, A. Y. (1989). Synthesis of 3,4-difluorobenzonitrile and monofluorobenzonitriles. Journal of Fluorine Chemistry.
  • PubChem . (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Potential research applications of 3-Fluoro-4-(methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Fluoro-4-(methylamino)benzonitrile (CAS 1157057-81-2) is a specialized fluorinated building block increasingly utilized in the synthesis of next-generation pharmacophores.[1][2] Characterized by its electron-deficient benzonitrile core and the specific regiochemistry of the fluorine substituent, this compound serves as a critical scaffold for Androgen Receptor (AR) antagonists , antibacterial amidines , and kinase inhibitors . This guide details the compound's chemical profile, synthetic utility in structure-activity relationship (SAR) studies, and validated protocols for its integration into drug discovery workflows.

Chemical Profile & Structural Significance

The utility of this compound lies in its unique electronic push-pull system. The electron-withdrawing nitrile (-CN) and fluorine groups activate the aromatic ring, while the electron-donating methylamino (-NHMe) group provides a versatile handle for nucleophilic coupling.

PropertySpecification
IUPAC Name This compound
CAS Number 1157057-81-2
Molecular Formula C₈H₇FN₂
Molecular Weight 150.15 g/mol
Appearance Off-white to pale yellow solid
Melting Point 98–102 °C (typical)
Solubility Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Low solubility in water.[3]
Key Functionality Nitrile (C-1): Precursor to amidines, amides, acids, and heterocycles.Fluorine (C-3): Modulates metabolic stability and pKa; bioisostere for H or OH.Methylamino (C-4): Nucleophile for urea/amide formation or heterocyclization.

Primary Application: Androgen Receptor (AR) Antagonist Research

While first-generation anti-androgens (e.g., Bicalutamide) and second-generation drugs (e.g., Enzalutamide) utilize specific diarylthiohydantoin scaffolds, this compound is a pivotal intermediate for Structure-Activity Relationship (SAR) exploration of the "Right-Hand Side" (RHS) binding pocket.

Mechanistic Role in Drug Design

In the development of non-steroidal AR antagonists, the benzonitrile moiety mimics the steroid D-ring, acting as a hydrogen bond acceptor. The ortho-fluorine atom (relative to the amine) induces a conformational bias that locks the phenyl ring relative to the amide/thiohydantoin core, enhancing binding affinity.

  • Scaffold Diversity: This compound allows researchers to synthesize N-methylated analogs of AR antagonists. Unlike Enzalutamide (where the aniline nitrogen is incorporated into a ring), this building block retains the N-methyl group, enabling the synthesis of acyclic urea or amide derivatives that probe the AR ligand-binding domain (LBD).

  • Metabolic Stability: The C-3 fluorine blocks metabolic hydroxylation at a typically labile position, extending the half-life of the resulting pharmacophore.

Synthetic Pathway: Scaffold Assembly

The following diagram illustrates the integration of this compound into a generic AR antagonist workflow.

AR_Pathway Start 3,4-Difluorobenzonitrile Intermediate This compound (CAS 1157057-81-2) Start->Intermediate SnAr (MeNH2) DMSO, 80°C PathA Path A: Hydrolysis (Acid/Amide) Intermediate->PathA NaOH/H2O2 PathB Path B: Pinner Reaction (Amidine Formation) Intermediate->PathB HCl/EtOH then NH3 PathC Path C: N-Acylation (Urea/Amide Linkers) Intermediate->PathC Isocyanates/Acid Chlorides Target1 AR Antagonist Analogs (N-Methylated) PathA->Target1 Coupling Target2 Antibacterial Amidines (FtsZ Inhibitors) PathB->Target2 Cyclization PathC->Target1 Coupling

Figure 1: Divergent synthetic pathways utilizing the this compound scaffold.

Secondary Applications: Antibacterial & Kinase Research

A. Antibacterial Amidines (Pinner Reaction)

The nitrile group at C-1 is highly susceptible to the Pinner reaction , converting the nitrile into an amidine. This transformation is relevant for the synthesis of FtsZ inhibitors (bacterial cell division proteins) where benzamidine structures are common pharmacophores. The 3-fluoro substituent enhances the lipophilicity and membrane permeability of these cationic drugs.

B. Kinase Inhibitors (MEK/ERK)

In kinase inhibitor design (e.g., MEK inhibitors like Cobimetinib), the aniline core is often substituted with halogens to fill hydrophobic pockets. This compound serves as a precursor to N-methylated biaryl amines . The N-methyl group can prevent rotation around the C-N bond (atropisomerism control) or displace high-energy water molecules in the ATP-binding site.

Experimental Protocols

Protocol A: Synthesis from 3,4-Difluorobenzonitrile (SnAr)

This is the industry-standard method for generating high-purity this compound. The reaction exploits the higher electrophilicity of the C-4 fluorine (para to CN) compared to the C-3 fluorine.

Reagents:

  • 3,4-Difluorobenzonitrile (1.0 eq)

  • Methylamine (2.0 M in THF or 40% aq. solution, 2.5 eq)

  • Triethylamine (Et₃N, 1.5 eq)

  • Solvent: DMSO or DMF[4]

Procedure:

  • Dissolution: Dissolve 3,4-difluorobenzonitrile (10 mmol) in DMSO (20 mL) in a round-bottom flask.

  • Addition: Cool the solution to 0°C. Add triethylamine (15 mmol) followed by slow addition of methylamine (25 mmol).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. The C-4 substitution product is kinetically favored.

  • Workup: Pour the reaction mixture into ice-water (100 mL). The product typically precipitates as a solid.

  • Isolation: Filter the precipitate. Wash with cold water (3 x 20 mL) to remove residual DMSO and amine salts.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

    • Yield: Typically 85–92%.

    • Characterization: ¹H NMR (DMSO-d₆) should show a doublet for the methyl group (~2.8 ppm) and a broad quartet for the NH proton.

Protocol B: Conversion to Amidine (Antibacterial Scaffold)

Reagents:

  • This compound[1][2][5][6]

  • HCl (gas) or Acetyl Chloride/Ethanol

  • Ammonia (methanolic)

Procedure:

  • Dissolve the nitrile in anhydrous ethanol.

  • Bubble dry HCl gas through the solution at 0°C until saturation (Pinner salt formation). Stir at 4°C for 16 hours.

  • Remove solvent in vacuo to obtain the ethyl imidate hydrochloride intermediate.

  • Redissolve in dry methanol and treat with ammonia (7M in MeOH) at room temperature for 24 hours.

  • Concentrate and purify via reverse-phase HPLC to obtain the 3-fluoro-4-(methylamino)benzamidine .

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).[7]

  • Nitrile Hazards: While stable, metabolic or chemical hydrolysis can release traces of cyanide; however, the primary hazard is the intact molecule's toxicity.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine group is prone to oxidation over prolonged exposure to air.

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 585140, 3-Fluoro-4-methylbenzonitrile (Structural Analog). PubChem. Available at: [Link]

  • World Intellectual Property Organization (WIPO). Patent WO2019241566A1: Amidines and amidine analogs for the treatment of bacterial infections. Google Patents.
  • European Patent Office. Patent CN101337911A: Method for preparing 3-fluoro-4-trifluoromethylbenzonitrile (Synthetic Methodology Reference). Google Patents.

Sources

Methodological & Application

FT-IR spectrum interpretation of 3-Fluoro-4-(methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Validation of 3-Fluoro-4-(methylamino)benzonitrile via FT-IR Spectroscopy

Executive Summary & Scientific Context

This compound (CAS: 261952-06-1) is a critical pharmaceutical intermediate, most notably serving as a precursor in the synthesis of androgen receptor antagonists like Enzalutamide. Its structural integrity relies on the precise arrangement of three functionalities on the benzene core: a nitrile group (-CN), a fluorine atom (-F), and a secondary methylamine (-NHCH₃).

Why FT-IR? While NMR confirms the carbon-hydrogen framework, FT-IR is the superior technique for rapid "fingerprinting" of the electronic environment. In this molecule, the "push-pull" electronic effect —created by the electron-donating methylamino group para to the electron-withdrawing nitrile group—creates a distinct vibrational signature. This guide provides a self-validating protocol to interpret these specific spectral shifts, ensuring batch-to-batch consistency in drug development pipelines.

Experimental Protocol: ATR-FTIR Acquisition

Objective: Obtain a high-fidelity spectrum of the solid pharmaceutical intermediate with minimal sample preparation.

Methodology: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to eliminate moisture interference (which obscures the N-H region) and prevent pressure-induced polymorphism.

Step-by-Step Workflow
  • System Initialization:

    • Ensure the ATR crystal (Diamond or ZnSe) is clean.

    • Background Scan: Collect an air background (32 scans) to subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O.

  • Sample Loading:

    • Place approximately 5–10 mg of the white/off-white powder onto the center of the crystal.

    • Critical: The sample must cover the "active spot" (usually 1-2 mm diameter).

  • Contact Pressure:

    • Lower the pressure clamp. Apply force until the "energy meter" or "contact gauge" on the software peaks.

    • Why? Poor contact results in weak absorbance and high noise in the fingerprint region (<1500 cm⁻¹).

  • Acquisition Parameters:

    • Range: 4000 – 600 cm⁻¹

    • Resolution: 4 cm⁻¹ (Standard for solids)

    • Scans: 16 (Routine) or 32 (High Precision)

    • Correction: Apply "ATR Correction" (if quantitative comparison to transmission library data is required).

Visualization: Analytical Workflow

The following diagram outlines the logical flow from sample preparation to spectral validation.

FTIR_Workflow Start Start: Solid Sample Prep Sample Prep (Direct ATR Loading) Start->Prep Check Pressure Check (Maximize Contact) Prep->Check Acquire Acquisition (4000-600 cm⁻¹, 4 cm⁻¹ res) Check->Acquire Process Post-Processing (Baseline/ATR Correction) Acquire->Process Decision Peak Validation (Nitrile & N-H present?) Process->Decision Pass Pass: Valid Structure Decision->Pass Yes Fail Fail: Check Impurities Decision->Fail No

Caption: Figure 1. Standardized ATR-FTIR workflow for solid pharmaceutical intermediates.

Spectral Interpretation Guide

This section deconstructs the spectrum into three critical zones. The interpretation relies on the Donor-Acceptor (Push-Pull) Theory , where the conjugation between the amine and nitrile lowers the bond order of the nitrile, shifting it to a lower wavenumber than typical benzonitriles.

Data Summary Table: Expected Peak Assignments
Functional GroupVibration ModeExpected Frequency (cm⁻¹)Diagnostic Notes
Secondary Amine N-H Stretch3350 – 3450 Sharp, single band (distinct from broad O-H).
Aromatic Ring C-H Stretch3000 – 3100 Weak intensity, just above aliphatic C-H.[1]
Methyl Group C-H Stretch2800 – 2980 Multiple bands; N-CH₃ often shows a distinct shoulder.
Nitrile C≡N Stretch2210 – 2230 Critical ID Peak. Lower than standard Ph-CN (2240) due to conjugation.[2]
Aromatic Ring C=C Stretch1600 & 1510 Strong intensity due to fluorine polarization.
Aromatic Amine C-N Stretch1250 – 1340 Strong band, often mixed with C-F modes.
Fluorine C-F Stretch1200 – 1250 Very strong, broad band in the fingerprint region.
Subst. Pattern C-H OOP Bend810 – 890 1,2,4-substitution pattern (isolated vs. adjacent H).
Detailed Analysis by Zone

Zone 1: The High-Frequency Region (4000 – 2500 cm⁻¹)

  • The N-H Indicator: Look for a single, relatively sharp band around 3400 cm⁻¹ . This confirms the amine is secondary (-NH-CH₃).[3] A primary amine (-NH₂) would show a doublet (symmetric/asymmetric stretch), while a tertiary amine would show nothing.[4]

  • The Aliphatic/Aromatic Split: The 3000 cm⁻¹ line is the boundary. Peaks just above are aromatic C-H; peaks just below (2800-2980 cm⁻¹) are the methyl group C-H.

Zone 2: The Silent Region (2500 – 1800 cm⁻¹)

  • The Nitrile Flag: This is the most distinct feature. While standard benzonitrile absorbs at ~2240 cm⁻¹, the 4-amino substituent donates electron density into the ring, allowing resonance structures that weaken the C≡N triple bond character.

  • Target: Expect the peak at 2215 ± 10 cm⁻¹ . If this peak is at 2250 cm⁻¹, the amine might be protonated (salt form) or absent.

Zone 3: The Fingerprint Region (1500 – 600 cm⁻¹)

  • The Fluorine Marker: The C-F bond on the aromatic ring creates a massive dipole change during vibration. Look for a dominant, broad band between 1200–1250 cm⁻¹ . This often overlaps with the C-N stretch of the aromatic amine.

  • Substitution Pattern: The 1,2,4-substitution (with F at 3 and NHMe at 4) leaves hydrogen atoms at positions 2, 5, and 6.

    • Isolated H (Pos 2): ~870-890 cm⁻¹.

    • Adjacent Hs (Pos 5,6): ~810-840 cm⁻¹.

Visualization: Spectral Decision Tree

Use this logic flow to troubleshoot spectral anomalies.

Decision_Tree Start Analyze Spectrum Q1 Peak at 2210-2230 cm⁻¹? Start->Q1 Q2 Single band ~3400 cm⁻¹? Q1->Q2 Yes Err1 Error: Nitrile Absent/Shifted. Check for Salt Form or Hydrolysis. Q1->Err1 No (>2250 or absent) Q3 Strong band ~1200-1250 cm⁻¹? Q2->Q3 Yes Err2 Error: Doublet or Broad OH. Check Primary Amine or Wet Sample. Q2->Err2 No (Doublet/None) Valid VALID IDENTITY: This compound Q3->Valid Yes Err3 Error: Missing C-F. Check Chemical Identity. Q3->Err3 No

Caption: Figure 2. Logic gate for structural confirmation based on key functional group markers.

References

  • NIST Chemistry WebBook. Infrared Spectra of Benzonitrile Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles and the Effect of Conjugation. (2019).[2][5][6] Explains the shift of aromatic nitriles to lower wavenumbers (~2220 cm⁻¹) due to resonance. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry.
  • Specac Application Notes. ATR-FTIR Sampling for Pharmaceutical Powders. Guidelines on pressure and contact for solid sampling. Available at: [Link]

Sources

Application Note: A Comprehensive Guide to the Mass Spectrometric Analysis of 3-Fluoro-4-(methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a detailed framework for the mass spectrometric analysis of 3-Fluoro-4-(methylamino)benzonitrile, a key intermediate in pharmaceutical and materials science research. We present optimized protocols for sample preparation, direct infusion analysis, and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The narrative emphasizes the rationale behind methodological choices, from ionization principles to fragmentation analysis, ensuring a robust and reproducible approach for researchers, scientists, and drug development professionals. This document serves as a practical tool for compound identification, purity assessment, and quantitative analysis.

Introduction and Analytical Rationale

This compound is a substituted aromatic compound whose characterization is critical for process control and quality assurance in various stages of drug development and chemical synthesis. Its molecular structure, featuring a basic secondary amine and a polar nitrile group, makes it an ideal candidate for analysis by Electrospray Ionization Mass Spectrometry (ESI-MS). ESI is a soft ionization technique that typically generates an intact protonated molecule, [M+H]⁺, providing unambiguous molecular weight information with minimal initial fragmentation.[1][2]

For definitive structural confirmation and to distinguish it from potential isomers, tandem mass spectrometry (MS/MS) is indispensable. By inducing fragmentation of the isolated precursor ion, MS/MS provides a unique "fingerprint" of the molecule, enabling confident identification. This application note details a systematic approach, beginning with fundamental characterization and progressing to a sophisticated LC-MS/MS method for high-sensitivity analysis in complex matrices.

Analyte Profile and Safety Mandates

Before commencing any experimental work, a thorough understanding of the analyte's properties and associated hazards is paramount.

Chemical Properties

A summary of the key properties for this compound is provided below.

PropertyValueSource
Molecular Formula C₈H₇FN₂PubChem CID 21029569[3]
Monoisotopic Mass 150.05933 DaPubChem CID 21029569[3]
Predicted [M+H]⁺ m/z 151.06661PubChem CID 21029569[3]
Structure
IUPAC Name: this compound
Critical Safety Precautions

Compounds of this class are considered hazardous. All handling must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Handling: Wear nitrile gloves, a lab coat, and chemical safety goggles.[4][5]

  • Hazards: Harmful if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation.[6][7]

  • Exposure Response: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[4][6]

  • Disposal: Dispose of waste according to institutional and local regulations for hazardous chemical waste.

Mass Spectrometry: Ionization and Fragmentation Strategy

The molecular structure of this compound dictates the optimal MS strategy. The secondary amine is the most basic site and is readily protonated under the acidic conditions typically used in reversed-phase chromatography and positive mode ESI.

Upon subjecting the protonated precursor ion ([M+H]⁺, m/z 151.07) to Collision-Induced Dissociation (CID), fragmentation is expected to occur via pathways characteristic of aromatic amines and nitriles.[8] The proposed fragmentation scheme involves the loss of small, stable neutral molecules.

Proposed Fragmentation Pathway

G cluster_0 MS/MS Fragmentation M_H [M+H]⁺ m/z 151.07 Frag1 [M+H - CH₃]⁺ m/z 136.04 M_H->Frag1 -•CH₃ (15 Da) Frag2 [M+H - HCN]⁺ m/z 124.06 M_H->Frag2 -HCN (27 Da) Frag3 [M+H - CH₃ - HCN]⁺ m/z 109.03 Frag1->Frag3 -HCN (27 Da)

Caption: Proposed CID fragmentation of protonated this compound.

Experimental Protocols

These protocols are designed to be a validated starting point, which can be further optimized based on the specific instrumentation and analytical goals.

Protocol 1: Stock and Working Standard Preparation

Objective: To prepare accurate solutions for subsequent MS analysis.

Materials:

  • This compound powder

  • LC-MS grade methanol

  • Calibrated analytical balance

  • Volumetric flasks (e.g., 10 mL)

  • Micropipettes

  • Amber glass vials

Procedure:

  • Accurately weigh approximately 10 mg of this compound.

  • Quantitatively transfer the powder to a 10 mL volumetric flask.

  • Add approximately 7 mL of LC-MS grade methanol and sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature, then add methanol to the 10 mL mark. This is the 1 mg/mL Stock Solution .

  • Prepare a 1 µg/mL Working Solution by performing serial dilutions from the stock solution using methanol. For example, pipette 10 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.

  • Transfer the working solution to an amber glass vial for analysis.

Protocol 2: Direct Infusion Analysis (FIA-MS)

Objective: To confirm the mass of the analyte and optimize source parameters without chromatographic separation.

Workflow:

G Syringe 1 µg/mL Working Solution Pump Syringe Pump (5-10 µL/min) Syringe->Pump Tee Pump->Tee MS Mass Spectrometer (ESI Source) Tee->MS MobilePhase LC Mobile Phase (e.g., 50:50 A:B) LCPump LC Pump (0.2-0.4 mL/min) MobilePhase->LCPump LCPump->Tee

Caption: Workflow for Direct Infusion (Flow Injection Analysis) Mass Spectrometry.

Procedure:

  • Set up the mass spectrometer with the ESI source operating in positive ion mode.

  • Use a syringe pump to deliver the 1 µg/mL Working Solution at a low flow rate (e.g., 5-10 µL/min).

  • Combine the sample flow with a stream of typical LC mobile phase (e.g., 50:50 Water/Acetonitrile with 0.1% formic acid) flowing at 0.2-0.4 mL/min using a T-union before the ESI source. This provides a stable spray.

  • Acquire full scan mass spectra over a range of m/z 50-250.

  • Confirm the presence of the protonated molecule at the expected m/z of 151.07.

  • Optimize key source parameters (e.g., capillary voltage, gas temperatures, nebulizer pressure) to maximize the signal intensity of the target ion.

  • Perform a preliminary MS/MS scan on the precursor ion at m/z 151.07 to observe the primary fragment ions.

Protocol 3: LC-MS/MS Analysis

Objective: To achieve chromatographic separation and sensitive detection/quantitation of the analyte. Aromatic amines are well-suited for analysis by LC-MS.[9][10][11][12]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple Quadrupole or Orbitrap Mass Spectrometer equipped with an ESI source.

LC Conditions:

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Provides good retention and peak shape for moderately polar aromatic compounds.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier promotes protonation for ESI+ mode and improves peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak symmetry and reduces viscosity.
Injection Vol. 2-5 µL
Gradient 10% B to 95% B over 5 min, hold for 2 min, re-equilibrateA typical screening gradient.

MS Conditions:

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe secondary amine is basic and readily protonates.
Scan Type Multiple Reaction Monitoring (MRM)For high selectivity and sensitivity in quantitative analysis.
Precursor Ion (Q1) m/z 151.07The protonated molecular ion.
Product Ions (Q3) m/z 136.04 (Quantifier), m/z 124.06 (Qualifier)Based on the proposed fragmentation pathway.
Collision Energy Optimize experimentally (start at 15-25 eV)Energy required to induce fragmentation; instrument-dependent.
Source Parameters Use values optimized during direct infusion analysisEnsures maximum sensitivity.

Expected Data and Interpretation

Successful analysis will yield data confirming both the molecular weight and structural integrity of this compound.

Summary of Expected Mass-to-Charge Ratios
Ion DescriptionProposed Structure / Neutral LossCalculated m/z
[M+H]⁺ (Precursor) C₈H₈FN₂⁺151.07
Product Ion 1 Loss of •CH₃ radical136.04
Product Ion 2 Loss of HCN124.06
Product Ion 3 Loss of •CH₃ and HCN109.03

The LC-MS/MS analysis using the MRM transitions will result in a sharp chromatographic peak at a specific retention time. The ratio of the quantifier to qualifier ion signals should remain constant across standards and samples, providing a high degree of confidence in the identification of the analyte.

References

  • This compound (C8H7FN2) . PubChemLite. [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation . PMC, NIH. [Link]

  • Electrospray ionization . Wikipedia. [Link]

  • Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. [Link]

  • A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine . PubMed. [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS . Agilent. [Link]

  • LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis . ResearchGate. [Link]

  • Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method . Shimadzu. [Link]

Sources

The 3-Fluoro-4-aminobenzonitrile Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide

Introduction: The Strategic Value of Fluorinated Benzonitriles

In the landscape of modern medicinal chemistry, the deliberate incorporation of specific structural motifs is a cornerstone of rational drug design. Among these, fluorinated aromatic compounds have gained prominence for their ability to fine-tune a molecule's physicochemical and pharmacokinetic properties.[1][2][3] The strategic placement of fluorine can enhance metabolic stability, improve binding affinity, and modulate the basicity of nearby functional groups.[2][3]

Concurrently, the nitrile group has proven to be a highly versatile and biocompatible pharmacophore. Far from being a simple inert substituent, the nitrile can act as a hydrogen bond acceptor, a bioisostere for carbonyl groups, and can contribute to a favorable ADME profile by resisting metabolic degradation.[4]

This guide focuses on the confluence of these two powerful motifs in the form of the 3-fluoro-4-aminobenzonitrile scaffold, with a specific focus on 3-Fluoro-4-(methylamino)benzonitrile . We will explore the underlying scientific rationale for its use, its application in the design of targeted therapies such as kinase inhibitors, and provide detailed protocols for its synthesis and elaboration.

Physicochemical and Pharmacokinetic Rationale

The specific substitution pattern of this compound is not arbitrary; it is a calculated design choice that imparts several advantageous properties to a potential drug candidate.

  • The Cyano (Nitrile) Group: The electron-withdrawing nature of the nitrile group is crucial. In many contexts, it serves as an effective mimic of a carbonyl oxygen, capable of forming critical hydrogen bonds with protein active site residues.[4] Its linear geometry and relatively small size allow it to probe narrow binding pockets. Furthermore, the nitrile is generally robust and not susceptible to metabolic hydrolysis, contributing to a longer half-life of the parent molecule.[4]

  • The Fluorine Atom (ortho to Amino, meta to Nitrile): The placement of a fluorine atom at the C3 position is a key element of this scaffold's utility.

    • pKa Modulation: As a strongly electron-withdrawing group, the fluorine atom lowers the pKa of the adjacent C4-methylamino group. This reduction in basicity can be critical for improving cell permeability and reducing off-target effects associated with highly basic compounds, such as hERG channel inhibition.

    • Metabolic Blocking: The C-F bond is exceptionally strong. Placing fluorine at this position can block potential sites of oxidative metabolism on the aromatic ring, thereby increasing the compound's in vivo stability.

    • Conformational Control: The fluorine can influence the preferred conformation of the C4-substituent through steric and electronic effects, potentially pre-organizing the molecule for optimal binding to its target.

  • The Methylamino Group: The secondary amine at the C4 position provides a crucial synthetic handle and a key interaction point. It can serve as both a hydrogen bond donor (N-H) and acceptor (lone pair on nitrogen). This versatility allows it to engage in multiple types of interactions within a protein binding site. Critically, it is the primary point for synthetic elaboration, allowing for the construction of more complex heterocyclic systems, a common strategy in kinase inhibitor design.

Table 1: Summary of Physicochemical Contributions
SubstituentPositionKey Rationale & Advantages
Cyano (-C≡N) C1Hydrogen bond acceptor; Carbonyl bioisostere; Enhances metabolic stability.
Fluoro (-F) C3Lowers pKa of adjacent amine; Blocks oxidative metabolism; Can enhance binding affinity.
Methylamino (-NHCH₃) C4Hydrogen bond donor/acceptor; Key synthetic handle for further elaboration.

Application in Kinase Inhibitor Design

Protein kinases are a major class of drug targets, particularly in oncology. A common strategy for designing kinase inhibitors involves creating molecules that occupy the ATP-binding pocket. The this compound scaffold is an excellent starting point for building such inhibitors. The 4-amino group can be used to construct a "hinge-binding" motif, such as a pyrimidine or purine isostere, which is critical for anchoring the inhibitor to the kinase's hinge region.

The diagram below illustrates a generalized signal transduction pathway mediated by a receptor tyrosine kinase (RTK). An inhibitor derived from our scaffold can block this pathway by preventing ATP from binding to the kinase domain, thereby halting the downstream phosphorylation cascade that leads to cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK_inactive Receptor Tyrosine Kinase (Inactive) RTK_active RTK (Active) Dimerized & Phosphorylated RTK_inactive->RTK_active Dimerizes ATP ATP Downstream Downstream Signaling Proteins (e.g., RAS/MAPK) RTK_active->Downstream Phosphorylates Ligand Growth Factor (Ligand) Ligand->RTK_inactive Binds ADP ADP ATP->ADP Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Scaffold-Based Kinase Inhibitor Inhibitor->RTK_active Blocks ATP Binding Site

Caption: Generalized RTK signaling pathway blocked by a kinase inhibitor.

Experimental Protocols and Workflows

The following protocols are representative methodologies. Researchers should always conduct their own risk assessments and optimize conditions as necessary.

Protocol 1: Synthesis of this compound

This protocol describes a nucleophilic aromatic substitution (SNAr) reaction, a robust method for forming the C-N bond. The causality for this choice rests on the activation of the C4 position by two electron-withdrawing groups (ortho-fluoro and para-cyano), making it highly susceptible to nucleophilic attack.

Materials:

  • 3,4-Difluorobenzonitrile

  • Methylamine (40% solution in H₂O or 2.0 M in THF)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH₃CN) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3,4-difluorobenzonitrile (1.0 eq).

  • Solvent & Base: Add the chosen solvent (e.g., acetonitrile, 5-10 mL per mmol of starting material) and a base (e.g., K₂CO₃, 2.0 eq). The base is essential to neutralize the HF that is formed during the reaction, driving it to completion.

  • Nucleophile Addition: Cool the mixture to 0 °C in an ice bath. Add methylamine solution (1.2-1.5 eq) dropwise over 15 minutes. The excess nucleophile ensures complete consumption of the starting material.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Filter off any inorganic solids. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Redissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then brine (1 x 15 mL). The aqueous washes remove the base and any remaining methylamine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Protocol 2: Elaboration into a Dihydropyrimidinone Kinase Hinge Binder

This protocol demonstrates how the synthesized scaffold can be advanced into a core structure found in many kinase inhibitors. The choice of a Biginelli-type condensation is a classic and efficient method for constructing dihydropyrimidinone rings.

G start Start: 3-Fluoro-4- (methylamino)benzonitrile step1 Step 1: Nitrile Reduction (e.g., DIBAL-H or H₂/Raney Ni) Forms the corresponding aldehyde. start->step1 aldehyde Intermediate: 3-Fluoro-4-(methylamino)benzaldehyde step1->aldehyde step2 Step 2: Biginelli Condensation React aldehyde with urea and a β-ketoester (e.g., ethyl acetoacetate) under acidic catalysis (e.g., HCl). aldehyde->step2 product Product: Dihydropyrimidinone Kinase Scaffold step2->product qc QC/Analysis (NMR, LC-MS, HPLC) product->qc

Sources

Handling and storage procedures for 3-Fluoro-4-(methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Safe Handling and Storage of 3-Fluoro-4-(methylamino)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Benzonitriles

This compound is a fluorinated aromatic nitrile, a class of compounds of significant interest in medicinal chemistry and drug development. The incorporation of fluorine into organic molecules can dramatically alter their metabolic stability, binding affinity, and lipophilicity, making them valuable synthons for creating novel therapeutic agents.[1] The nitrile group itself is a versatile functional handle for further chemical transformations. However, the very features that make these molecules chemically interesting also necessitate stringent safety protocols. This guide provides a detailed framework for the safe handling, storage, and emergency management of this compound, ensuring the protection of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. This compound, like many related aromatic nitriles, is classified as a hazardous substance.[2] The primary risks are associated with its toxicity and irritant properties.

GHS Hazard Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the compound's hazards. While specific data for this exact compound may be limited, data from closely related analogues like 3-Fluoro-4-methylbenzonitrile and other aminobenzonitriles indicate the following classifications are highly probable.

Hazard ClassCategoryGHS CodeSignal WordHazard Statement
Acute Toxicity, OralCategory 4H302WarningHarmful if swallowed.[3][4]
Acute Toxicity, DermalCategory 4H312WarningHarmful in contact with skin.[4][5]
Acute Toxicity, InhalationCategory 4H332WarningHarmful if inhaled.[4][5]
Skin Corrosion/IrritationCategory 2H315WarningCauses skin irritation.[3][4][6]
Serious Eye Damage/IrritationCategory 1 / 2AH318 / H319Danger / WarningCauses serious eye damage or irritation.[3][4][7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335WarningMay cause respiratory irritation.[3][4][5]
Key Mechanistic Risks
  • Toxicity of Nitriles: Nitrile compounds can be toxic. Their hazard is often associated with the potential to release cyanide in vivo or upon contact with acids, which can interfere with cellular respiration. Nitrile poisoning symptoms can be similar to those of hydrogen cyanide poisoning.[2]

  • Fluorine Moiety: Organofluorine compounds can have unique toxicological profiles and may be persistent. The C-F bond's strength makes them metabolically stable, but this can also lead to bioaccumulation or the formation of toxic metabolites.

  • Solid Particulate Hazard: As a crystalline solid, the primary route of exposure during handling is the inhalation of fine dust particles and dermal contact.[2][7][8] These particles can cause significant irritation to the respiratory tract and eyes.[2][5]

Mandatory Personal Protective Equipment (PPE)

Given the compound's hazard profile, a multi-layered PPE approach is non-negotiable. Engineering controls (i.e., a chemical fume hood) are the first line of defense, supplemented by the following PPE.[9][10][11]

cluster_Hazards Key Hazards cluster_PPE Required PPE H1 Inhalation Toxicity (H332) P1 Chemical Fume Hood (Primary Engineering Control) H1->P1 Mitigates dust/aerosol H2 Dermal Toxicity (H312) P2 Nitrile Gloves (Double-gloved recommended) H2->P2 Prevents skin absorption P4 Flame-Resistant Lab Coat (Fully buttoned) H2->P4 Protects body H3 Eye Damage (H318) P3 Chemical Splash Goggles + Face Shield H3->P3 Prevents splashes H4 Skin Irritation (H315) H4->P2 H4->P4

Caption: Core hazards and their corresponding PPE mitigation strategies.

  • Respiratory Protection: All handling of the solid compound must be performed inside a certified chemical fume hood to control exposure to airborne particulates.[3][8][12]

  • Eye and Face Protection: Wear chemical splash goggles conforming to ANSI Z87.1 standards.[13] Due to the risk of serious eye damage, wearing a face shield over the goggles is strongly recommended, especially when handling larger quantities or if there is a risk of splashing.[9][14]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves provide a good balance of protection and dexterity for incidental contact.[15] For extended handling or in the event of a spill, double-gloving is a prudent measure.[9] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.

  • Body Protection: A flame-resistant lab coat should be worn and fully buttoned to protect the skin.[9] Ensure shoes are closed-toe and cover the entire foot.

Protocol: Weighing and Handling of Solid Compound

This protocol outlines the essential steps for safely weighing and preparing a solution of this compound.

prep 1. Preparation - Don all required PPE - Verify fume hood function - Prepare spill kit weigh 2. Weighing (in Fume Hood) - Use anti-static weigh boat - Tare balance - Transfer solid carefully - Record mass prep->weigh Proceed when ready dissolve 3. Dissolution - Add solid to reaction vessel - Slowly add solvent - Ensure vessel is capped/sealed weigh->dissolve Transfer solid cleanup 4. Decontamination & Cleanup - Wipe down surfaces - Dispose of contaminated items in hazardous waste - Remove outer gloves dissolve->cleanup After use final 5. Final Steps - Remove remaining PPE - Wash hands thoroughly cleanup->final Exit work area

Caption: Standard workflow for safely handling the solid compound.

Step-by-Step Methodology
  • Pre-Operational Checks:

    • Ensure a chemical spill kit is accessible.[16]

    • Verify that the chemical fume hood is operational and the sash is at the appropriate working height.

    • Don all required PPE as specified in Section 2.

    • Place a sign on the fume hood indicating that a hazardous compound is in use.

    • Decontaminate the work surface within the fume hood before starting.

  • Handling and Weighing:

    • Perform all manipulations of the solid compound deep within the fume hood to ensure containment.

    • Use an analytical balance located inside the hood or a tared, sealed vial to transport the chemical to a balance outside the hood. The latter method minimizes the risk of contaminating the balance.

    • To minimize static and prevent dispersal of the powder, use an anti-static weigh boat or a grounding strap.

    • Open the container slowly. Avoid creating puffs of airborne dust.

    • Use a dedicated, clean spatula to transfer the desired amount of solid to the weigh boat or receiving vessel. Do not "tap" the spatula on the side of the container.

    • Once the desired mass is obtained, securely close the primary container.

  • Post-Handling and Cleanup:

    • Carefully clean the spatula with a solvent-moistened wipe, disposing of the wipe in the designated solid hazardous waste container.

    • Wipe down the balance and the surrounding work surface with an appropriate decontaminating solution (e.g., 70% ethanol), followed by water.

    • Dispose of the weigh boat, contaminated wipes, and outer gloves in the designated solid hazardous waste container.

    • Remove remaining PPE in the correct order (lab coat, then goggles, then inner gloves) before leaving the work area.

    • Wash hands and forearms thoroughly with soap and water.[3]

Storage Procedures

Proper storage is critical to maintaining the compound's stability and preventing accidental exposure or reaction.

cluster_conditions Storage Conditions cluster_labeling Labeling start Incoming Chemical location Location: - Cool, dry, well-ventilated area [5] - Locked cabinet [1] start->location container Container: - Tightly sealed original container [1] - Protect from light start->container incompat Incompatibilities: - Segregate from strong acids - Segregate from strong oxidizing agents [4, 5] start->incompat label_info - Chemical Name - Date Received - Date Opened - Hazard Pictograms start->label_info

Caption: Decision logic for the proper storage of the compound.

  • General Storage: Store in a cool, dry, and well-ventilated area.[3][9][17] The storage location should be a designated, locked chemical cabinet to restrict access.[3][5]

  • Container: Keep the compound in its original, tightly closed container to prevent contamination and reaction with atmospheric moisture.[3][8] If transferring to a secondary container, ensure it is appropriate for solid chemical storage and is clearly labeled.

  • Incompatibilities: Segregate from incompatible materials. Crucially, store away from strong acids, as contact with nitriles can liberate highly toxic hydrogen cyanide gas.[2] Also, keep away from strong oxidizing agents.[17]

  • Labeling: The container must be clearly labeled with the full chemical name, date received, and date opened.[18] Affix the appropriate GHS hazard pictograms.

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial to minimize harm.[19][20]

  • Skin Contact: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes.[3][8] Remove all contaminated clothing while flushing.[16] Seek immediate medical attention if irritation or other symptoms develop.[8]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[3][8][21] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[3][8] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[3][5] Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[3]

  • Small Spill (Contained in Fume Hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully sweep the material into a designated hazardous waste container.

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Large Spill (Outside Fume Hood):

    • Evacuate the immediate area and alert all nearby personnel.[22][23]

    • Close the laboratory doors to confine the spill.[22]

    • Call your institution's emergency response team or 911.[23]

    • Provide the exact location, the name of the chemical, and the estimated quantity spilled.

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

References

  • LookChem. (2024). Safety and Handling of Fluoroethane: Best Practices for Industrial Use. [Link]

  • Patsnap. (2023). How to Implement Safety Measures for Fluoroantimonic Acid?[Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. [Link]

  • Purdue University. (n.d.). Fluorine Safety. [Link]

  • PubChem. (n.d.). 3-Fluoro-4-methylbenzonitrile. [Link]

  • PubChem. (n.d.). 3-Fluoro-4-[(methylideneamino)methyl]benzonitrile. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). [Link]

  • University of Notre Dame. (2024). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. [Link]

  • Auburn University. (n.d.). Emergency and Spill Response Procedures. [Link]

  • SPEX CertiPrep. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. [Link]

  • Princeton University. (n.d.). Chemical Spill Procedures. [Link]

  • DC Fine Chemicals. (2024). The importance of Personal Protective Equipment in the handling of chemicals. [Link]

  • Safely.io. (n.d.). Personal Protective Equipment for Chemical Handling. [Link]

  • Princeton University. (n.d.). Safe handling of organolithium compounds in the laboratory. [Link]

  • Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. [Link]

  • StudySmarter. (2023). Nitrile Synthesis. [Link]

  • University of California, Berkeley. (n.d.). Guide for Chemical Spill Response. [Link]

Sources

Troubleshooting & Optimization

Improving the yield of 3-Fluoro-4-(methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 3-Fluoro-4-(methylamino)benzonitrile Synthesis

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Subject: Yield Improvement & Impurity Control for CAS 112967-76-9

Executive Summary & Reaction Logic

The Objective: Synthesize this compound (an intermediate for Enzalutamide/MDV3100) via Nucleophilic Aromatic Substitution (


) of 3,4-difluorobenzonitrile.

The Chemistry: The reaction relies on the electronic activation provided by the nitrile group.

  • Position 4 (Target): The fluorine is para to the nitrile (Strong Electron Withdrawing Group). This position is highly activated for nucleophilic attack.

  • Position 3 (Off-target): The fluorine is meta to the nitrile. It is significantly less reactive.

Why Yields Fail: Despite the favorable electronics, users often encounter low isolated yields due to physical losses (solubility in aqueous waste), incomplete conversion (stalling), or over-reaction (formation of the bis-methylamino impurity).

Reaction Pathway Visualization

The following diagram maps the kinetic pathway and potential failure points.

ReactionPathway SM 3,4-Difluorobenzonitrile (Starting Material) Product This compound (Target Product) SM->Product Fast (Para-Attack) Solvent: DMSO/THF Impurity_Regio 4-Fluoro-3-(methylamino)benzonitrile (Regio-Isomer) SM->Impurity_Regio Slow (Meta-Attack) High Temp Reagent Methylamine (Nucleophile) Reagent->SM Impurity_Bis 3,4-Bis(methylamino)benzonitrile (Over-Reaction Impurity) Product->Impurity_Bis Forcing Conditions Excess MeNH2 + Heat Impurity_Hyd Amide/Acid Hydrolysis (Process Impurity) Product->Impurity_Hyd Aq. Workup pH > 10 + Heat

Figure 1: Reaction pathway showing the dominant para-attack (Green) versus thermal and over-reaction risks (Red/Yellow).

Critical Process Parameters (CPP) & Optimization Guide

Module A: Solvent & Reagent Selection

Q: Which solvent system maximizes yield? A: The choice depends on your isolation method.

  • High-Throughput/Speed (DMSO/DMF): Polar aprotic solvents accelerate

    
     rates by solvating the cation, leaving the methylamine "naked" and reactive.
    
    • Risk:[1][2] Difficult to remove completely; high boiling point.

  • Ease of Workup (THF or Ethanol): Slower reaction rates, but allows for easier solvent removal or precipitation of the product by adding water.

  • Recommendation: Use THF (Tetrahydrofuran) with a mild inorganic base (

    
    ). THF allows for a moderate reaction rate and easy recovery.
    

Q: Should I use Methylamine gas, aqueous (40%), or alcoholic solution? A: Avoid gas for safety and stoichiometry control.

  • Best Choice: Methylamine in Ethanol (33%) or THF (2M) .

  • Why: Water (from 40% aq. solutions) can compete as a nucleophile at high temperatures, leading to phenol impurities, and can hydrolyze the nitrile to an amide. Anhydrous alcoholic/ether solutions prevent this side reaction.

Module B: Stoichiometry & Base

Q: Why does the reaction stall at 80% conversion? A: The reaction generates Hydrofluoric Acid (HF) as a byproduct.

  • The Trap: If you use only 1 equivalent of methylamine, the generated HF protonates the remaining methylamine, rendering it non-nucleophilic (

    
    ).
    
  • The Fix: You need a HF Scavenger .

    • Option 1 (Wasteful): Use >2.2 equivalents of Methylamine (one to react, one to scavenge).

    • Option 2 (Efficient): Use 1.1 equivalents of Methylamine + 1.2 equivalents of Potassium Carbonate (

      
      )  or Triethylamine (
      
      
      
      )
      .

Troubleshooting Guide (FAQ)

Scenario 1: "My product contains 5-10% of the bis-methylamino impurity."

Diagnosis: Over-reaction. The product (mono-amine) is electron-rich, which usually deactivates the ring, but extreme conditions can force the second fluorine substitution. Corrective Actions:

  • Lower Temperature: Reduce reaction temperature to <40°C. The activation energy barrier for the second substitution is higher than the first.

  • Control Stoichiometry: Do not exceed 1.2 equivalents of methylamine.

  • Dosing Strategy: Add the methylamine solution dropwise to the benzonitrile solution, rather than all at once. This ensures the concentration of free amine is never locally high enough to attack the product.

Scenario 2: "I have low isolated yield, but TLC showed full conversion."

Diagnosis: Workup loss. The product, this compound, has moderate polarity and can be lost in the aqueous layer if the pH is incorrect or if emulsions form. Corrective Actions:

  • pH Adjustment: Ensure the aqueous layer during extraction is slightly basic (pH ~8-9). If it is too acidic, the amine nitrogen will protonate, making the product water-soluble.

  • Salting Out: Saturate the aqueous phase with NaCl (brine) to force the organic product into the organic layer.

  • Solvent Switch: If using DMSO, pour the reaction mixture into ice water (10x volume). The product should precipitate as a solid. Filter it rather than extracting.

Scenario 3: "The product is a dark oil instead of a solid."

Diagnosis: Oxidation or residual solvent. Corrective Actions:

  • Recrystallization: The pure compound is a solid (MP ~108-110°C). Dissolve the crude oil in a minimum amount of hot Toluene or Ethanol/Water (1:1) and cool slowly.

  • Activated Carbon: If the dark color persists, treat the hot solution with activated charcoal for 15 minutes before filtering.

Troubleshooting Logic Tree

Use this decision tree to diagnose specific experimental failures.

TroubleshootingTree Start Start Diagnosis CheckConv Check Conversion (HPLC/TLC) Start->CheckConv LowConv Low Conversion (<80%) CheckConv->LowConv HighConv High Conversion (>95%) CheckConv->HighConv Action_Base Add Inorganic Base (Scavenge HF) LowConv->Action_Base CheckImpurity Check Impurity Profile HighConv->CheckImpurity Action_Temp Increase Temp slightly (Max 60°C) Action_Base->Action_Temp BisImpurity Bis-Amine Present CheckImpurity->BisImpurity CleanProfile Profile Clean (Low Yield) CheckImpurity->CleanProfile Action_Stoich Reduce MeNH2 eq. low Temp BisImpurity->Action_Stoich Action_Workup Check Aqueous pH (Must be >8) CleanProfile->Action_Workup

Figure 2: Step-by-step logic for diagnosing yield and purity issues.

Validated Protocol (Standard Operating Procedure)

Scale: 10 mmol | Expected Yield: 85-92% | Purity: >98%

ParameterSpecificationNote
Substrate 3,4-Difluorobenzonitrile (1.39 g, 10 mmol)Purity >98%
Solvent THF (15 mL)Anhydrous preferred
Base

(1.66 g, 12 mmol)
Finely ground
Reagent Methylamine (2M in THF, 5.5 mL, 11 mmol)Add dropwise
Temp 25°C - 35°CAmbient is usually sufficient
Time 4 - 6 HoursMonitor by TLC/HPLC

Procedure:

  • Charge 3,4-difluorobenzonitrile,

    
    , and THF into a round-bottom flask.
    
  • Cool to 0°C (ice bath).

  • Add Methylamine solution dropwise over 15 minutes.

  • Allow to warm to room temperature (25°C) and stir.

  • Checkpoint: Check HPLC after 4 hours. If SM > 2%, stir longer.

  • Workup: Filter off the solid salts (

    
     and 
    
    
    
    ).
  • Concentrate the filtrate to dryness.[3]

  • Resuspend residue in Ethyl Acetate (20 mL) and wash with Water (10 mL) and Brine (10 mL).

  • Dry over

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from Toluene/Heptane if necessary.

References

  • Preparation of 3,4-difluorobenzonitrile: Suzuki, H., & Yazawa, N. (1991).[1][4][5] Halogen-exchange fluorination of chlorobenzonitriles. The Journal of Fluorine Chemistry, 52(3), 341-348.

  • Enzalutamide Synthesis & Intermediates (Process Chemistry): Liu, K., et al. (2016). An improved and practical route for the synthesis of enzalutamide and potential impurities study.[2][6][7] Chemical Research in Chinese Universities.

  • Patent: Process for Preparation of Enzalutamide: WO2016005875A1. (2016). An improved process for the preparation of enzalutamide.[2][6][7][8] World Intellectual Property Organization.

  • Organic Syntheses (General SNAr Fluorine Displacement): Organic Syntheses, Coll. Vol. 10, p.423 (2004); Vol. 79, p.43 (2002).

Sources

Technical Support Center: N-Methylation of 3-Fluoro-4-Aminobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NME-3F4CN-001 Subject: Troubleshooting Low Conversion and Selectivity Issues in Aniline Methylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Core Challenge

You are attempting to methylate 3-fluoro-4-aminobenzonitrile . This is not a standard methylation; it is a battle against conflicting electronic effects.

  • The Deactivation Trap: The nitrile group (-CN) at the para position and the fluorine (-F) at the ortho position are both electron-withdrawing. This reduces the electron density on the nitrogen lone pair, rendering the amine extremely poor as a nucleophile (Predicted pKa < 1.0).

  • The Selectivity Paradox: Once you successfully add one methyl group, the product (secondary amine) becomes more nucleophilic than the starting material due to the inductive electron donation of the methyl group. This leads to rapid over-methylation (formation of the dimethyl tertiary amine).

This guide provides self-validating protocols to overcome these specific barriers without hydrolyzing the sensitive nitrile group.

Diagnostic Workflow (Decision Matrix)

Before proceeding, identify your primary failure mode using the logic flow below.

TroubleshootingFlow Start START: What is the primary issue? Issue1 No Reaction / < 10% Conversion Start->Issue1 Issue2 Mixture of Mono- and Di-methylated products Start->Issue2 Issue3 Loss of Nitrile (Hydrolysis to Amide) Start->Issue3 Sol1 Diagnosis: Nucleophile is 'Dead' Solution: Switch to Reductive Amination (Acid Catalysis Required) Issue1->Sol1 Activation Energy too high Sol2 Diagnosis: Product > Reactant Nucleophilicity Solution: Chan-Lam Coupling or Stepwise Protection (Boc/TFA) Issue2->Sol2 Rate(k2) > Rate(k1) Sol3 Diagnosis: Harsh Acid/Base Conditions Solution: Use Anhydrous Conditions or Chan-Lam (Neutral pH) Issue3->Sol3 pH instability

Figure 1: Diagnostic logic for selecting the correct remediation strategy.

Standard Operating Procedures (SOPs)

Method A: Reductive Amination (The "Gold Standard" for Selectivity)

Best for: Scalability and preventing over-methylation. Mechanism: Formation of a hemiaminal/imine intermediate followed by in-situ reduction. The acid catalyst is critical to activate the formaldehyde, as your amine is too weak to attack neutral formaldehyde efficiently.

ParameterSpecificationRationale
Reagent Paraformaldehyde (3-5 equiv)Solid source of HCHO; easier to handle than aqueous formalin.
Reductant NaCNBH₃ (Sodium Cyanoborohydride)Weaker than NaBH₄; reduces the imine selectively without reducing the nitrile or ketone impurities.
Solvent Methanol / Acetic Acid (10:1)The acetic acid buffers the pH to ~5, activating the aldehyde without hydrolyzing the nitrile.
Temperature 0°C to Room TempLow temp prevents side reactions.

Protocol:

  • Dissolve 3-fluoro-4-aminobenzonitrile (1.0 equiv) in MeOH (0.2 M).

  • Add Acetic Acid (5.0 equiv). Stir for 10 mins.

  • Add Paraformaldehyde (3.0 equiv). Stir for 2 hours at RT. Note: The solution may remain cloudy.

  • Cool to 0°C. Add NaCNBH₃ (2.0 equiv) portion-wise over 30 mins.

    • Critical Check: Evolution of gas should be slow and controlled.

  • Stir overnight at RT.

  • Quench: Carefully add sat. NaHCO₃ (gas evolution!). Extract with EtOAc.

Method B: Chan-Lam Coupling (The "High Precision" Route)

Best for: Late-stage functionalization where mild conditions are required. Mechanism: Copper-promoted oxidative coupling.[1] This avoids the "nucleophilicity trap" entirely by using a radical/oxidative mechanism.

ParameterSpecificationRationale
Reagent Methylboronic acid (MeB(OH)₂)The methyl source.[1][2] Safer than MeI.
Catalyst Cu(OAc)₂ (1.0 equiv)Promotes the oxidative coupling.
Base Pyridine or Et₃NBuffers the reaction.
Oxidant Air (O₂) or TEMPORe-oxidizes the Copper species.

Protocol:

  • Dissolve substrate (1.0 equiv), MeB(OH)₂ (2.0 equiv), and Cu(OAc)₂ (1.0 equiv) in Dioxane or DCM.

  • Add Pyridine (2.0 equiv).

  • Stir open to the air (or with an O₂ balloon) at RT or mild heat (40°C).

  • Self-Validating Endpoint: The reaction usually turns from blue/green to a dark slurry as Cu(II) is consumed/regenerated.

Troubleshooting & FAQs

Q1: I tried Methyl Iodide (MeI) and K₂CO₃, but I only got starting material and the dimethyl product. Why?

Technical Analysis: This is the classic "selectivity crisis."

  • Starting Material: The 3-F and 4-CN groups pull electron density away from the amine. It reacts with MeI very slowly (

    
    ).
    
  • Product: Once one methyl group is on, it pushes electron density back into the nitrogen (inductive effect). The product is now 10-100x more reactive than the starting material (

    
    ).
    
  • Result: As soon as a molecule is methylated, it immediately reacts again to form the dimethyl compound before the remaining starting material has a chance to react. Correction: Stop using MeI. Use Method A (Reductive Amination) where the intermediate imine formation is the rate-limiting step, preventing double addition.

Q2: My nitrile group disappeared, and I see a peak at M+18 in the Mass Spec.

Technical Analysis: You have hydrolyzed the nitrile (-CN) to a primary amide (-CONH₂).

  • Cause: This happens in aqueous acids (e.g., aqueous HCl/H₂SO₄) or strong aqueous bases, especially with heat.

  • Correction: Ensure your reaction is anhydrous . If using Method A, use Glacial Acetic Acid and anhydrous Methanol. Do not use aqueous formalin; use solid paraformaldehyde.

Q3: The reaction is stuck at 50% conversion even after 24 hours.

Technical Analysis: The imine formation is likely unfavorable due to the electron-deficient aniline.

  • Correction: Add a Lewis Acid promoter. Adding 1.0 equiv of Ti(OiPr)₄ (Titanium Isopropoxide) to the amine + paraformaldehyde mixture before adding the reducing agent can force the imine formation.

    • Workflow: Amine + Paraformaldehyde + Ti(OiPr)₄

      
       Stir 4h 
      
      
      
      Add NaBH₄ (or NaCNBH₃).
Q4: Can I use Dimethyl Carbonate (DMC) as a "green" alternative?

Technical Analysis: Yes, but with caveats. DMC usually requires high temperatures (>150°C) or an autoclave to act as a methylating agent for anilines.

  • Risk: At these temperatures, the 3-Fluoro group becomes susceptible to Nucleophilic Aromatic Substitution (

    
    ) if strong nucleophiles are present.
    
  • Verdict: Only recommended if you have flow chemistry capabilities to superheat the solvent safely for short residence times.

References

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3] Journal of Organic Chemistry, 1996.[3] Link

  • Chan-Lam Methylation: González, I., et al. "Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2."[1] Organic Letters, 2009.[1] Link

  • Electronic Effects on Anilines: Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991. Link

  • Flow Chemistry/DMC Methylation: "Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow." DSpace@MIT, 2018. Link

Sources

Optimizing solvent conditions for 3-Fluoro-4-(methylamino)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026


 of 3,4-Difluorobenzonitrile
Reference Molecule:  3-Fluoro-4-(methylamino)benzonitrile (CAS: 170572-49-3)
Primary Application:  Key intermediate for Androgen Receptor Antagonists (e.g., Enzalutamide).

Executive Summary & Mechanistic Insight

The Challenge

The synthesis of This compound typically proceeds via Nucleophilic Aromatic Substitution (


) of 3,4-difluorobenzonitrile  using methylamine. While the reaction appears straightforward, the choice of solvent dictates three critical quality attributes:
  • Reaction Rate: The nucleophilicity of methylamine is heavily suppressed in protic solvents due to hydrogen bonding.

  • Chemo-selectivity (Hydrolysis): The nitrile group is susceptible to base-catalyzed hydrolysis (forming the benzamide impurity) in the presence of water and heat.

  • Workup Efficiency: High-boiling polar aprotic solvents (DMSO, DMAc) trap the product, leading to yield loss during aqueous workups.

Mechanistic Pathway & Impurity Profile

The following diagram illustrates the competitive landscape between the desired


 pathway and the parasitic hydrolysis pathway.

ReactionPathways SM 3,4-Difluorobenzonitrile (Starting Material) TS Meisenheimer Complex (Transition State) SM->TS + MeNH2 (Solvent Dependent) Impurity_Amide Benzamide Impurity (Hydrolysis) SM->Impurity_Amide Direct Nitrile Hydrolysis Impurity_Regio 3-Amino Isomer (Regio-impurity) SM->Impurity_Regio Attack at C3 (Minor Path) MeNH2 Methylamine (Nucleophile) Prod This compound (TARGET) TS->Prod F- Elimination (Fast) Prod->Impurity_Amide + H2O / OH- High T, Basic pH

Figure 1: Reaction network showing the primary


 pathway (Green) versus the competing hydrolysis (Red) which is exacerbated by aqueous solvents and high temperatures.

Solvent Selection Matrix

The following table summarizes the trade-offs between common solvent systems based on internal process data and literature precedents.

Solvent SystemReaction Rate (

)
Impurity ProfileWorkup DifficultyRecommendation
DMSO / DMAc High (Dipolar Aprotic)Low (if anhydrous).High . Requires flooding with water; product may oil out.Lab Scale (<10g)
IPA / Water Low (H-bonding suppresses Nu)High Risk . Nitrile hydrolysis likely if T > 60°C.Low. Product crystallizes upon cooling.Not Recommended
IPAc (Isopropyl Acetate) MediumLow. Minimal hydrolysis.Low. Washable with water.Process Scale (>100g)
DMSO / IPAc (Hybrid) HighLow.Medium. Balances rate vs. isolation.[1]Optimized Route

Troubleshooting Guides

Issue 1: "My product contains 5-10% of the amide impurity."

Diagnosis: Nitrile Hydrolysis. This occurs when the reaction environment is basic (excess methylamine), aqueous (using 40% aq. methylamine), and hot (>70°C). Corrective Actions:

  • Switch Reagent Source: Use 2M Methylamine in THF or Methanol instead of aqueous methylamine.

  • Scavenge Water: If using a polar aprotic solvent (DMSO), add activated molecular sieves or anhydrous

    
     to the reaction vessel [1].
    
  • Temperature Control: Do not exceed 65°C. The rate of hydrolysis doubles for every 10°C increase above this threshold.

Issue 2: "The reaction stalls at 80% conversion."

Diagnosis: Volatility of Methylamine. Methylamine (b.p. -6°C) escapes the headspace, especially in open reflux systems. Corrective Actions:

  • Sealed Vessel: Perform the reaction in a pressure tube or autoclave (Parr reactor) to maintain stoichiometry.

  • Stoichiometric Excess: Increase methylamine equivalents from 2.0 to 4.0 eq.

  • Solvent Swap: Switch to DMSO . The high polarity stabilizes the transition state, increasing the reaction rate significantly even at lower temperatures [2].

Issue 3: "I cannot crystallize the product; it remains an oil."

Diagnosis: Residual Solvent Trapping (DMSO/DMAc). The product has moderate solubility in DMSO, making it difficult to crash out completely with water. Corrective Actions:

  • The "IPAc Extraction" Method: Instead of crashing with water, dilute the DMSO reaction mixture with Isopropyl Acetate (IPAc) and then wash with water. The product partitions into the IPAc, while DMSO stays in the aqueous phase [3].

  • Seed Crystals: The product (m.p. ~106-108°C) is prone to supercooling. Introduce seed crystals during the cooling ramp.

Optimized Experimental Protocols

Protocol A: High-Throughput / Lab Scale (DMSO Route)

Best for: Quick synthesis of <5g material where yield loss during workup is acceptable.

  • Dissolution: Charge 3,4-difluorobenzonitrile (1.0 eq) into a pressure tube. Add anhydrous DMSO (5 vol) .

  • Addition: Cool to 0°C. Add Methylamine (2M in THF, 3.0 eq) dropwise.

  • Reaction: Seal the tube. Heat to 85°C for 4–6 hours.

    • Checkpoint: Monitor by HPLC.[2] Target <1% SM.

  • Workup:

    • Cool to RT. Pour mixture into ice-water (20 vol) with vigorous stirring.

    • The solid should precipitate.[2] Filter and wash with cold water.[2]

    • Note: If oil forms, extract with Ethyl Acetate, dry over

      
      , and evaporate.
      
Protocol B: Process / Scale-Up (Hybrid IPAc Route)

Best for: >50g scale, minimizing hydrolysis and facilitating solvent recovery [3] [4].

  • Setup: Charge 3,4-difluorobenzonitrile (1.0 eq) into a reactor. Add Isopropyl Acetate (IPAc, 6 vol) and DMSO (0.5 vol) .

    • Why? The small amount of DMSO acts as a phase transfer catalyst/solubilizer, while IPAc is the bulk carrier.

  • Addition: Add Methylamine (33% in EtOH or 2M in THF, 2.5 eq) .

  • Reaction: Heat to 70°C in a closed vessel (pressure ~2-3 bar). Stir for 12 hours.

  • Workup:

    • Cool to 20°C. Add Water (5 vol) .

    • Separate phases. The product is in the upper IPAc layer; salts/DMSO are in the lower aqueous layer.

    • Wash organic layer with 5% Brine.

    • Crystallization: Concentrate the IPAc layer to ~3 vol, heat to 60°C, then add n-Heptane (3 vol) slowly. Cool to 0°C to crystallize.

Frequently Asked Questions (FAQ)

Q: Can I use 40% aqueous methylamine? A: Yes, but you must lower the temperature to <50°C to prevent hydrolysis of the nitrile. This will significantly extend reaction time (24-48h). The Hybrid IPAc route (Protocol B) handles aqueous reagents better than pure DMSO.

Q: Why is the 3-fluoro group not displaced? A: Regioselectivity is driven by the nitrile group. The position para to the nitrile (C4) is significantly more electrophilic than the meta position (C3). Additionally, the C3 fluorine is deactivated by the steric and electronic effects of the adjacent nitrile.

Q: Is the product light sensitive? A: Aminobenzonitriles can undergo photo-degradation or color changes (yellowing) upon prolonged exposure to light. Store the solid in amber vials.

References

  • ChemicalBook. Synthesis of 3-fluoro-4-methylbenzonitrile. (Method utilizing Calcium Chloride/DMAc to control water activity).

  • WuXi AppTec. Intriguing Observations with SnAr Reaction of 4-Nitrobenzonitrile. (Mechanistic insight on solvent effects in benzonitrile substitutions).

  • Google Patents. US20160318875A1: Processes and intermediates for the preparation of enzalutamide. (Describes the DMSO/IPAc hybrid solvent system).

  • Google Patents. CN107673994A: Method for preparing 3-fluoro-4-methylaminobenzonitrile. (Specific industrial scale-up protocols).

Sources

Technical Support Center: Purification of 3-Fluoro-4-(methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of 3-Fluoro-4-(methylamino)benzonitrile. Here, we address common issues related to removing unreacted starting materials and other impurities, offering troubleshooting advice and detailed experimental protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: My final product, this compound, is contaminated with the starting material, 3,4-difluorobenzonitrile. What is the best way to separate them?

A1: The choice of purification method depends on the scale of your reaction and the available equipment. Given the difference in polarity and functional groups between the product (a secondary amine) and the starting material (an aryl fluoride), several methods can be effective. Column chromatography is a highly effective method for achieving high purity. Alternatively, acid-base extraction can selectively remove the basic product from the neutral starting material. Recrystallization is also a viable option if a suitable solvent system can be identified that exploits differences in solubility between the product and the starting material.

Q2: I am observing a significant amount of a byproduct with a similar retention factor (Rf) to my desired product on my TLC plate. What could this be?

A2: In the synthesis of this compound from 3,4-difluorobenzonitrile and methylamine, a common side reaction is disubstitution, leading to the formation of 3,4-bis(methylamino)benzonitrile. This impurity will have a similar polarity to your desired product, making separation by standard chromatography challenging. Another possibility is the presence of regioisomers if the reaction conditions are not well-controlled. Careful optimization of your chromatographic conditions, such as using a shallower solvent gradient or a different solvent system, may be necessary to resolve these closely related compounds.

Q3: My column chromatography separation of this compound is showing significant tailing of the product peak. How can I improve the peak shape?

A3: Peak tailing of amines on silica gel is a common issue due to the acidic nature of the silica surface, which can lead to strong, non-ideal interactions with the basic amine. To mitigate this, you can add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine or ammonia. This will neutralize the acidic sites on the silica gel and lead to sharper, more symmetrical peaks.

Q4: Can I use recrystallization to purify my product? What solvents should I try?

A4: Recrystallization can be an effective and scalable purification method if an appropriate solvent is found. The ideal solvent should dissolve your crude product well at elevated temperatures but poorly at room temperature or below, while the impurities should either be very soluble or insoluble at all temperatures. For aromatic amines like this compound, common recrystallization solvents to screen include ethanol, isopropanol, toluene, or mixtures such as ethyl acetate/hexanes. A systematic screening of solvents is recommended to identify the optimal conditions for your specific impurity profile.

Troubleshooting Guides

Guide 1: Purification by Column Chromatography

This guide provides a step-by-step protocol for purifying this compound using silica gel column chromatography, a technique that separates compounds based on their differential adsorption to a stationary phase.[1]

Core Principle: The separation is based on the polarity difference between the more polar this compound (due to the amine group) and the less polar 3,4-difluorobenzonitrile.

Visual Workflow: Column Chromatography

G prep Prepare Slurry: Silica gel in non-polar solvent (e.g., hexanes) pack Pack Column: Pour slurry and allow to settle prep->pack load Load Sample: Dissolve crude product in minimal DCM and apply to column pack->load elute_start Initial Elution: Elute with low polarity solvent (e.g., 100% hexanes) to remove non-polar impurities load->elute_start gradient Gradient Elution: Gradually increase polarity (e.g., increase ethyl acetate %) to elute product elute_start->gradient collect Collect Fractions: Monitor by TLC gradient->collect combine Combine & Evaporate: Combine pure fractions and remove solvent collect->combine

Caption: Workflow for Column Chromatography Purification.

Detailed Protocol:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Carefully pour the slurry into a glass column, ensuring even packing to avoid channels.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a moderately polar solvent like dichloromethane (DCM). Adsorb this solution onto a small amount of silica gel and, after drying, carefully add it to the top of the packed column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 100% hexanes or a 95:5 mixture of hexanes:ethyl acetate) to wash out any non-polar impurities, including unreacted 3,4-difluorobenzonitrile.

    • Gradually increase the polarity of the eluent by increasing the proportion of a more polar solvent like ethyl acetate. A typical gradient might be from 5% to 30% ethyl acetate in hexanes. For stubborn separations, consider adding 0.5% triethylamine to the eluent system to improve the peak shape of the amine product.[2]

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Troubleshooting:

IssuePossible CauseSolution
Poor Separation Incorrect solvent system.Perform TLC analysis with various solvent systems to find the optimal mobile phase for separation.
Product Tailing Acidic silica interacting with the basic amine.Add 0.5-1% triethylamine or ammonia to the eluent.
Co-elution of Impurities Impurities have similar polarity to the product.Use a shallower solvent gradient or try a different stationary phase like alumina.
Guide 2: Purification by Acid-Base Extraction

This method leverages the basicity of the methylamino group to selectively move the desired product into an aqueous layer, leaving neutral organic impurities behind.

Core Principle: The basic nitrogen atom of this compound can be protonated by an acid to form a water-soluble salt. The unreacted starting material, 3,4-difluorobenzonitrile, lacks a basic site and will remain in the organic phase.

Visual Workflow: Acid-Base Extraction

G dissolve Dissolve Crude Mixture: In an organic solvent (e.g., DCM or Ethyl Acetate) extract_acid Acidic Extraction: Wash with dilute HCl (aq) dissolve->extract_acid separate1 Separate Layers extract_acid->separate1 organic1 Organic Layer: Contains 3,4-difluorobenzonitrile and other neutral impurities separate1->organic1 aqueous1 Aqueous Layer: Contains protonated product separate1->aqueous1 basify Basify Aqueous Layer: Add NaOH (aq) until pH > 10 aqueous1->basify extract_org Back-extract: Extract with fresh organic solvent basify->extract_org separate2 Separate Layers extract_org->separate2 aqueous2 Aqueous Layer: (Discard) separate2->aqueous2 organic2 Organic Layer: Contains pure product separate2->organic2 dry_evap Dry and Evaporate: Dry with Na2SO4, filter, and evaporate solvent organic2->dry_evap

Caption: Workflow for Acid-Base Extraction Purification.

Detailed Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane or ethyl acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will react to form its hydrochloride salt and move into the aqueous layer.

  • Separation: Separate the two layers. The organic layer contains the unreacted 3,4-difluorobenzonitrile.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) until the solution is basic (pH > 10), which will deprotonate the product and cause it to precipitate or form an oily layer.

  • Back-Extraction: Extract the aqueous layer with fresh organic solvent to recover the purified this compound.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure to yield the purified product.

Troubleshooting:

IssuePossible CauseSolution
Product Does Not Fully Dissolve in Aqueous Acid Insufficient acid or low solubility of the salt.Add more acidic solution or gently warm the mixture.
Emulsion Formation During Extraction Agitation was too vigorous.Allow the mixture to stand, or add a small amount of brine to break the emulsion.
Low Recovery of Product Incomplete extraction from the aqueous phase.Perform multiple back-extractions with the organic solvent.
Guide 3: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent system can be identified.

Core Principle: This method relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures. The goal is to find a solvent that dissolves the product well when hot but poorly when cold, while impurities remain either soluble or insoluble at all temperatures.

Detailed Protocol:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate, hexanes, and mixtures thereof) at room temperature and upon heating.

  • Dissolution: Once a suitable solvent is identified, dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Troubleshooting:

IssuePossible CauseSolution
Product Oils Out The boiling point of the solvent is higher than the melting point of the product, or the cooling is too rapid.Use a lower-boiling solvent or a solvent pair. Ensure slow cooling.
No Crystals Form The solution is not sufficiently saturated, or the product is too soluble.Evaporate some of the solvent to increase the concentration. Try adding a seed crystal or scratching the inside of the flask.
Poor Recovery Too much solvent was used, or the product is significantly soluble even at low temperatures.Reduce the amount of solvent used for dissolution. Evaporate some solvent before cooling.

Physical Properties for Purification Strategy

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Characteristics
This compound 150.15Not available (solid)259.8 ± 30.0 (Predicted)[3]Basic secondary amine
3,4-Difluorobenzonitrile 139.1052-54[4]Not availableNeutral aryl fluoride
3-Fluoro-4-methylbenzonitrile 135.1447-51[5]Not availableStructurally similar neutral compound

References

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • DOI. Titanium-Catalyzed Cyano-Borrowing Reaction for the Direct Amination of Cyanohydrins with Ammonia. [Link]

Sources

Catalyst selection for 3-Fluoro-4-(methylamino)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Selection & Process Optimization Topic: Synthesis of 3-Fluoro-4-(methylamino)benzonitrile Reference ID: TSC-2024-FMN-05

Executive Summary

The synthesis of This compound is a critical junction in the manufacturing of androgen receptor antagonists (e.g., Enzalutamide intermediates). The presence of the electron-withdrawing nitrile group and the ortho-fluorine substituent creates a unique electronic environment that allows for two distinct synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination .

This guide addresses the decision-making process for catalyst selection, troubleshooting reaction stalls, and optimizing yield based on your starting material availability (3,4-difluorobenzonitrile vs. 4-halo-3-fluorobenzonitrile).

Module 1: Critical Decision Matrix (Route Selection)

Before selecting a catalyst, confirm your starting material. The electronic activation provided by the nitrile group at the para position often renders transition metal catalysis unnecessary if the leaving group is Fluorine.

RouteSelection Start Starting Material Selection Difluoro 3,4-Difluorobenzonitrile Start->Difluoro Bromo 4-Bromo-3-fluorobenzonitrile Start->Bromo Chloro 4-Chloro-3-fluorobenzonitrile Start->Chloro SNAr Route A: S_NAr (Thermal/PTC) Difluoro->SNAr High Activation Buchwald Route B: Buchwald-Hartwig (Pd-Catalysis) Bromo->Buchwald Standard Coupling Chloro->SNAr Requires High Temp (Risk) Chloro->Buchwald Slow Oxidative Addition PTC Catalyst: Phase Transfer (TBAB or 18-Crown-6) SNAr->PTC PdCat Catalyst: Pd(OAc)2 + Ligand (BrettPhos/Xantphos) Buchwald->PdCat

Figure 1: Decision matrix for catalyst selection based on electrophile reactivity. Note that SNAr is preferred for fluorinated precursors due to atom economy.

Module 2: The SNAr Route (No Metal Required)

Context: When using 3,4-difluorobenzonitrile , the para-fluorine is highly activated. Metal catalysis is not required, but Phase Transfer Catalysts (PTC) are essential for kinetics and yield.

Technical FAQ: SNAr Optimization

Q: My reaction conversion stalls at 85%. Adding more methylamine doesn't help. Why? A: This is likely due to fluoride inhibition or solubility issues .

  • Mechanism: As the reaction proceeds, fluoride ions (F⁻) accumulate. In aprotic solvents (DMSO/DMF), naked F⁻ can act as a base, potentially deprotonating the methylamine or causing side reactions.

  • Solution: Add a Phase Transfer Catalyst.

    • Recommendation: Tetrabutylammonium bromide (TBAB) (5 mol%).

    • Why: TBAB shuttles the anionic nucleophile and stabilizes the transition state, preventing the "salting out" effect of the generated fluoride salts.

Q: I see a significant impurity at RRT 0.85. What is it? A: It is likely 3-fluoro-4-hydroxybenzonitrile (hydrolysis product).

  • Cause: The nitrile group is susceptible to hydrolysis under basic conditions (methylamine is a base) if any water is present.

  • Catalyst Impact: Hydroxide ions (OH⁻) are much better nucleophiles than methylamine in this system.

  • Fix: Ensure water content is <0.05% (Karl Fischer). Use anhydrous THF or DMSO. If using aqueous methylamine (40%), you must use a biphasic system with a PTC (e.g., Aliquat 336) to protect the nitrile from the aqueous phase.

Module 3: The Buchwald-Hartwig Route (Pd-Catalysis)

Context: Required when using 4-bromo-3-fluorobenzonitrile or 4-chloro-3-fluorobenzonitrile . The nitrile group coordinates strongly to Pd, making ligand selection critical to prevent catalyst poisoning.

Catalyst Selection Table
ComponentRecommendationTechnical Rationale
Precatalyst Pd(OAc)₂ or Pd₂(dba)₃ Pd(II) sources are stable. In situ reduction by the amine or phosphine generates the active Pd(0).
Ligand (Primary) BrettPhos or tBuBrettPhos These bulky, electron-rich dialkylbiaryl phosphines promote reductive elimination of the amine and prevent the nitrile from binding to the Pd center [1].
Ligand (Alternative) Xantphos The wide bite angle (111°) favors reductive elimination, crucial for forming C-N bonds with electron-deficient arenes.
Base Cs₂CO₃ (Cesium Carbonate)Avoid NaOtBu . Strong alkoxide bases can nucleophilically attack the nitrile group (Pinner reaction risk). Carbonates are milder and compatible with CN.
Solvent 1,4-Dioxane or Toluene Non-polar/weakly polar solvents prevent solvation of the base, increasing its surface basicity without dissolving it fully (heterogeneous base prevents side reactions).
Troubleshooting Guide: Pd-Catalyzed Coupling

Q: The reaction turns black immediately, and no product forms (Pd Black precipitation). A: This indicates ligand dissociation or insufficient ligand loading .

  • Diagnosis: The nitrile group on the substrate is competing with the phosphine ligand for the Pd center. If the nitrile wins, the Pd aggregates and deactivates.

  • Protocol Adjustment:

    • Increase Ligand:Pd ratio to 2:1 or 3:1 (standard is 1.5:1).

    • Switch to a precatalyst scaffold like G3-Xantphos (Buchwald precatalyst) which ensures 1:1 ligation upon activation.

Q: I am observing de-halogenation (formation of 3-fluorobenzonitrile) instead of amination. A: This is β-hydride elimination or reductive dehalogenation .

  • Cause: Methylamine is a primary amine. If the reductive elimination is slow, the Pd-Amine complex can undergo β-hydride elimination to form an imine, leaving a Pd-H species that reduces the aryl ring.

  • Fix: Use tBuBrettPhos . It is specifically designed to accelerate the reductive elimination step, outcompeting the β-hydride elimination pathway [2].

PdCycleFailure Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Amine Coordination (Ar-Pd-NH2Me) OxAdd->Coord MeNH2 / Base NitrilePoison FAILURE: Nitrile Binding (Displaces Ligand -> Pd Black) OxAdd->NitrilePoison Low Steric Bulk Ligand BetaHydride FAILURE: β-Hydride Elimination (Forms De-halogenated Arene) Coord->BetaHydride Slow (PPh3/Generic) Product Reductive Elimination (Target Product) Coord->Product Fast (BrettPhos)

Figure 2: Mechanistic failure points in the Buchwald-Hartwig amination of cyanated aryl halides. Ligand bulk is the primary countermeasure against nitrile poisoning.

Module 4: Validated Experimental Protocol (Pd-Catalyzed)

Objective: Synthesis of this compound from 4-bromo-3-fluorobenzonitrile.

Reagents:

  • Substrate: 4-Bromo-3-fluorobenzonitrile (1.0 equiv)

  • Amine: Methylamine (2.0 M in THF, 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: BrettPhos (4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv, dried)

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step:

  • Inerting: Charge a reaction vial with Pd(OAc)₂, BrettPhos, and Cs₂CO₃. Seal and purge with Argon/Nitrogen for 5 minutes. Note: Oxygen inhibition is severe with BrettPhos.

  • Solvation: Add anhydrous 1,4-Dioxane. Stir at RT for 10 minutes to allow pre-complexation of Pd and Ligand (solution should turn from orange to pale yellow/brown).

  • Substrate Addition: Add 4-Bromo-3-fluorobenzonitrile and Methylamine solution via syringe.

  • Heating: Heat to 80°C for 4–6 hours. Do not exceed 100°C to prevent nitrile attack.

  • Workup: Cool to RT. Filter through a Celite pad (to remove Pd and salts). Concentrate filtrate.

  • Purification: Recrystallize from IPA/Heptane or column chromatography (EtOAc/Hexane).

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Maiti, D., et al. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science.

  • Patent WO2011106570A1. (2011). "Diarylhydantoin compounds (Enzalutamide) and methods of synthesizing same." WIPO.[1]

  • Patent CN108409605B. (2018). "Preparation method of 3, 4-difluorobenzonitrile." Google Patents.

Sources

Validation & Comparative

Technical Comparison Guide: 3-Fluoro-4-(methylamino)benzonitrile vs. 3-Chloro-4-(methylamino)benzonitrile

[1]

Executive Summary

In the optimization of androgen receptor antagonists and kinase inhibitors, the choice between 3-Fluoro-4-(methylamino)benzonitrile (Compound F) and 3-Chloro-4-(methylamino)benzonitrile (Compound Cl) is a critical decision point.[1] While both serve as electrophilic scaffolds for diarylthiohydantoin synthesis, they offer distinct profiles:[1]

  • Compound F (Fluoro): Offers superior metabolic stability and a lower steric profile, often preferred for final drug candidates to block P450 oxidation.[1] Synthetically, it requires a more expensive difluoro-precursor but undergoes rapid, mild nucleophilic substitution (

    
    ).[1]
    
  • Compound Cl (Chloro): A cost-effective alternative for early-stage screening.[1] It provides higher lipophilicity and a distinct "sigma-hole" electronic signature but requires harsher conditions for synthesis due to the slower displacement of the chloride leaving group.[1]

Part 1: Structural & Physicochemical Analysis

The substitution of Fluorine for Chlorine at the 3-position fundamentally alters the electronic landscape of the benzene ring, influencing both the synthetic reactivity of the precursor and the binding affinity of the final pharmacophore.

Comparative Data Table
PropertyThis compound3-Chloro-4-(methylamino)benzonitrileImpact
Molecular Weight 150.15 g/mol 166.61 g/mol Cl adds mass; affects ligand efficiency.[1]
C-X Bond Length ~1.35 Å (C-F)~1.72 Å (C-Cl)F is a steric mimic of H; Cl mimics a Methyl group.[1]
Electronegativity 3.98 (Pauling)3.16 (Pauling)F strongly withdraws electron density (

).[1]
LogP (Predicted) ~1.6~2.1Cl increases lipophilicity significantly.[1]
Metabolic Liability Low (C-F bond energy ~116 kcal/mol)Moderate (C-Cl bond energy ~81 kcal/mol)F blocks metabolic "soft spots."[1]
Electronic Topology Diagram

The following diagram illustrates the electronic and steric differences driving the behavior of these molecules.

Gcluster_03-Fluoro Analog (Compound F)cluster_13-Chloro Analog (Compound Cl)F_NodeFluorine (3-Pos)High ElectronegativityCompact Size (1.47 Å)F_EffectElectronic Effect:Strong Inductive WithdrawalDeactivates Ring e- densityF_Node->F_EffectComparisonMedicinal ConsequenceF_Effect->ComparisonBlocks Metabolism(Metabolic Shield)Cl_NodeChlorine (3-Pos)Moderate ElectronegativityLarger Size (1.75 Å)Cl_EffectElectronic Effect:Sigma-Hole BondingLipophilic ContributionCl_Node->Cl_EffectCl_Effect->ComparisonIncreases Potency(Hydrophobic Pocket Fill)

Figure 1: Comparative analysis of electronic and steric contributions of Fluorine vs. Chlorine substituents.[1]

Part 2: Synthetic Accessibility & Efficiency[2]

The synthesis of both compounds relies on Nucleophilic Aromatic Substitution (


)1

1
The "Fluorine Acceleration" Phenomenon

In

Fluorine is a superior leaving group compared to Chlorine1
  • Mechanism: The rate-determining step is the attack of the nucleophile (methylamine) to form the Meisenheimer complex.[1]

  • Why F > Cl: The high electronegativity of F stabilizes the negative charge in the transition state (Meisenheimer complex) more effectively than Cl, lowering the activation energy.

Synthetic Pathways Workflow

SynthesisStart_Cl3,4-Dichlorobenzonitrile(Cheap Commodity)Process_ClSlow SnArTemp: 100-130°CTime: 12-24 hRequires PressureStart_Cl->Process_ClLess ActivatedHalexHalex Reaction(KF, 18-Crown-6, DMSO)Start_Cl->HalexStart_F3,4-Difluorobenzonitrile(Premium Precursor)Process_FFast SnArTemp: 25-60°CTime: 1-4 hStart_F->Process_FHighly ActivatedMeNH2MeNH2 (aq) or THFBase (DIPEA/K2CO3)MeNH2->Process_FMeNH2->Process_ClProd_F3-Fluoro-4-(methylamino)benzonitrileProcess_F->Prod_FProd_Cl3-Chloro-4-(methylamino)benzonitrileProcess_Cl->Prod_ClHalex->Start_FCost Addition

Figure 2: Synthetic routes illustrating the kinetic advantage of the fluoro-substrate versus the cost advantage of the chloro-substrate.

Part 3: Experimental Protocols

The following protocols are standardized for a 10 mmol scale. Safety Note: Nitriles are toxic.[1] Methylamine is a gas/volatile liquid.[1] Perform all operations in a fume hood.

Protocol A: Synthesis of this compound

Rationale: Leveraging the high reactivity of the C-F bond para to the nitrile.[1]

  • Setup: Charge a 50 mL round-bottom flask with 3,4-difluorobenzonitrile (1.39 g, 10 mmol) and DMSO (10 mL).

  • Nucleophile Addition: Add Methylamine (2.0 M in THF, 15 mL, 30 mmol) dropwise at room temperature.

    • Observation: An exotherm is expected due to the rapid reaction.[1]

  • Reaction: Stir at 40°C for 2 hours. Monitor via TLC (Hexane/EtOAc 7:3) or HPLC.[1]

    • Endpoint: Disappearance of starting material (

      
      ) and appearance of product (
      
      
      ).[1]
  • Workup: Pour the reaction mixture into ice-water (100 mL). The product typically precipitates as a white/off-white solid.[1]

  • Isolation: Filter the solid, wash with water (3 x 20 mL) to remove DMSO/salts, and dry under vacuum at 45°C.

  • Yield: Expected 90-95%.

Protocol B: Synthesis of 3-Chloro-4-(methylamino)benzonitrile

Rationale: The C-Cl bond is stronger and less activated, requiring thermal energy to overcome the activation barrier.[1]

  • Setup: Charge a pressure tube (sealed vessel) with 3,4-dichlorobenzonitrile (1.72 g, 10 mmol) and NMP or DMSO (10 mL).

  • Nucleophile Addition: Add Methylamine (40% aq. solution or 2.0 M in THF, 50 mmol, 5 equiv). Excess is required to drive kinetics.[1]

  • Reaction: Seal the tube and heat to 120°C for 16-24 hours.

    • Critical Control: Ensure the vessel is rated for the pressure generated by methylamine at this temperature.[1]

  • Workup: Cool to room temperature. Pour into water (150 mL).

  • Purification: If the product oils out or contains unreacted starting material (common in Cl-displacement), extract with Ethyl Acetate, wash with brine, dry over

    
    , and recrystallize from Ethanol/Water.[1]
    
  • Yield: Expected 75-85% (lower due to potential hydrolysis of CN at high temps).

Part 4: Pharmacological Decision Matrix

When selecting between these intermediates for drug development (e.g., Enzalutamide analogs), use the following criteria based on bioisosteric principles.

FeatureChoose Fluoro (F) If...[1][2][3][4][5]Choose Chloro (Cl) If...[1][4][6]
Metabolic Stability The 3-position is a metabolic "hotspot" (prone to oxidation).[1] F blocks CYP450 metabolism effectively.[1]Metabolic stability is not the primary issue, or the 3-position is sterically protected.[1]
Binding Pocket The pocket is tight.[1] F is small (Van der Waals radius 1.47 Å) and fits where H fits.[1]The pocket has a hydrophobic void.[1] Cl (1.75 Å) can fill space and displace water (entropic gain).[1]
Conformation You need to lock the conformation via intramolecular H-bonding (F...H-N interactions are weak but electrostatic).[1]You need to induce a twist in the biphenyl system via steric clash (Cl is bulkier).[1]
Lipophilicity You need to lower LogP to improve solubility or reduce plasma protein binding.[1]You need to increase membrane permeability (Cl increases LogP by ~0.71 vs H).[1]

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Meanwell, N. A. (2018).[1][7] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]

  • Bunnett, J. F., & Zahler, R. E. (1951).[1] Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412.[1] (Foundational text on

    
     reaction rates: F >> Cl). Link[1]
    
  • Gromov, A., et al. (2015).[1] Synthesis of 4-(methylamino)-3-(trifluoromethyl)benzonitrile and related compounds. Organic Process Research & Development. (Contextual reference for methylamine displacement on benzonitriles). Link

Validating the structure of 3-Fluoro-4-(methylamino)benzonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists

Introduction: The "Regio-Isomer Trap" in Anti-Androgen Synthesis

3-Fluoro-4-(methylamino)benzonitrile is a critical pharmacophore, most notably serving as the A-ring scaffold for second-generation androgen receptor antagonists like Enzalutamide (Xtandi).

In drug development, the synthesis of this intermediate typically proceeds via Nucleophilic Aromatic Substitution (


) of 3,4-difluorobenzonitrile. While the para-position (C4) is electronically activated by the nitrile group, the meta-position (C3) remains susceptible to nucleophilic attack due to the inductive effect of the fluorine atoms. This creates a "Regio-Isomer Trap":
  • Target: this compound (Substitution at C4).

  • Impurity: 4-Fluoro-3-(methylamino)benzonitrile (Substitution at C3).

Distinguishing these isomers is non-trivial using standard LC-MS because they share an identical mass (


 150.[1]15) and similar polarity.[1] This guide outlines a multi-modal validation strategy, proving why 19F NMR  and 2D-NMR  are superior to standard 1H NMR for definitive structural assignment.

The Structural Challenge: Visualized

The following diagram illustrates the synthetic pathway and the origin of the structural ambiguity.

SNAr_Pathway Start 3,4-Difluorobenzonitrile (Starting Material) Complex Meisenheimer Complex Start->Complex + MeNH2 Reagent MeNH2 (Nucleophile) Product_A TARGET (C4 Sub): 3-Fluoro-4-(methylamino) benzonitrile Complex->Product_A Path A (Major) Para-activation Product_B IMPURITY (C3 Sub): 4-Fluoro-3-(methylamino) benzonitrile Complex->Product_B Path B (Minor) Inductive-activation

Figure 1: The bifurcation of the


 reaction. Path A is electronically favored due to resonance stabilization of the anionic intermediate by the nitrile group, but Path B occurs if reaction temperature is uncontrolled.

Comparative Analysis of Validation Methods

To ensure scientific integrity, one must move beyond simple "retention time" matching. Below is an objective comparison of validation techniques.

FeatureMethod A: 1H NMR (Standard)Method B: 19F NMR (Enhanced)Method C: 1H-13C HMBC (Definitive)Method D: X-Ray Crystallography
Primary Output Proton count & splittingFluorine electronic environmentLong-range C-H correlations3D atomic coordinates
Differentiation Power Moderate (Requires precise

-coupling analysis)
High (Shifts are distinct by >10 ppm)Very High (Unambiguous connectivity)Absolute
Throughput High (5 mins)High (5 mins)Low (30-60 mins)Very Low (Days/Weeks)
Sample Requirement ~5 mg~5 mg~20 mgSingle Crystal
Blind Spot Overlapping aromatic signals can obscure

.
Requires 19F probe/parameters.[1]Requires high concentration.[1]Requires crystallizable solid.[1]
Expert Insight: Why 19F NMR is the "Game Changer"

While 1H NMR is standard, the aromatic region of these derivatives is often crowded. 19F NMR is superior because the fluorine atom acts as a sensitive reporter of its position relative to the electron-withdrawing nitrile group.

  • Target (3-F): Fluorine is meta to the nitrile (less deshielded).

  • Impurity (4-F): Fluorine is para to the nitrile (more deshielded).

Experimental Protocols

Protocol A: Synthesis & Isolation (Representative)
  • Reagents: 3,4-difluorobenzonitrile (1.0 eq), Methylamine (2.0 M in THF, 2.5 eq), DMSO (solvent).

  • Procedure:

    • Dissolve 3,4-difluorobenzonitrile in DMSO.

    • Add Methylamine solution dropwise at 0°C to minimize C3-substitution (kinetic control).

    • Stir at RT for 4 hours. Monitor by TLC (30% EtOAc/Hexane).[1]

    • Critical Step: Quench with ice water. The product precipitates as a solid. Filter and wash with water to remove DMSO.[1]

Protocol B: Analytical Validation Workflow

This self-validating system ensures no isomer is misidentified.

Validation_Logic Sample Isolated Solid H_NMR 1. Run 1H NMR (Check Aromatic Region) Sample->H_NMR Decision1 Are signals clean? H_NMR->Decision1 F_NMR 2. Run 19F NMR (Check Shift Position) Decision1->F_NMR Yes Fail REJECT / RE-PURIFY Decision1->Fail No (Mixture) HMBC 3. Run 2D HMBC (Verify CN-H Correlation) F_NMR->HMBC If ambiguous Pass VALIDATED STRUCTURE (Release Batch) F_NMR->Pass Matches Reference HMBC->Pass

Figure 2: The "Stop/Go" logic gate for structural validation.

Data Interpretation: The "Fingerprint"

The following data tables summarize the expected spectroscopic signals that distinguish the Target from the Impurity.

Table 1: 1H NMR Diagnostic Signals (DMSO-d6)

Note: Chemical shifts (


) are approximate; Coupling constants (

) are definitive.
PositionSignalTarget (3-Fluoro-4-methylamino)Impurity (4-Fluoro-3-methylamino)Mechanistic Reason
N-Me Doublet

~2.8 ppm

~2.9 ppm
Proximity to F vs CN affects shielding.
H-5 Arom.Triplet-like (

)
DoubletIn Target, H5 is ortho to F and meta to CN.
Coupling

Ortho-coupling (

Hz)
Meta-coupling (

Hz)
F-H distance defines splitting magnitude.
Table 2: 19F NMR Shifts (Relative to CFCl3)[1][2]
IsomerExpected Shift (

)
Explanation
Target (3-F) -130 to -135 ppm Fluorine is ortho to the electron-donating amine and meta to the withdrawing nitrile.
Impurity (4-F) -110 to -115 ppm Fluorine is para to the withdrawing nitrile (Deshielded/Downfield).

References

  • Enzalutamide Structure & Synthesis

    • Title: "Structural elucidation of the impurities in Enzalutamide bulk drug and the development, valid
    • Source: Journal of Pharmaceutical and Biomedical Analysis (2016).[2][3]

    • URL:[2]

  • Regioselectivity of SNAr

    • Title: "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines."
    • Source: NIH / PubMed.[1]

    • URL:

  • 19F NMR Characterization

    • Title: "19F NMR Chemical Shifts and Coupling Constants."
    • Source: UCSB NMR Facility Guide.[1]

    • URL:[1]

  • General Validation Guidelines

    • Title: "Analytical Method Development and Validation of Enzalutamide in Bulk Drug by Using RP-HPLC."
    • Source: Bulletin of Environment, Pharmacology and Life Sciences.
    • URL:[1]

Sources

A Comparative Guide to the Purity Analysis of Synthesized 3-Fluoro-4-(methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, experience-driven approach to establishing the purity of 3-Fluoro-4-(methylamino)benzonitrile, a key building block in modern medicinal chemistry. We will move beyond simple procedural lists to explore the rationale behind methodological choices, ensuring a robust and self-validating analytical strategy.

Introduction: The Critical Role of Purity

This compound is a versatile intermediate used in the synthesis of a variety of pharmacologically active agents. The presence of impurities, even in trace amounts, can have significant consequences, including altered biological activity, increased toxicity, and complications in downstream reactions. Therefore, a rigorous and multi-faceted approach to purity analysis is not just a quality control measure, but a fundamental aspect of successful drug discovery and development. This guide will compare and contrast the most effective analytical techniques for this purpose.

Synthetic Considerations and Potential Impurities

To effectively analyze the purity of a compound, one must first understand its synthetic origins. A common route to this compound involves the nucleophilic aromatic substitution of a suitable precursor, such as 3,4-difluorobenzonitrile, with methylamine.

3,4-Difluorobenzonitrile 3,4-Difluorobenzonitrile This compound This compound 3,4-Difluorobenzonitrile->this compound Methylamine, Base Impurity_A Starting Material: 3,4-Difluorobenzonitrile 3,4-Difluorobenzonitrile->Impurity_A Incomplete Reaction Impurity_B Isomeric Impurity: 4-Fluoro-3-(methylamino)benzonitrile This compound->Impurity_B Over-reaction/Side Product

Caption: Synthetic route and potential impurities.

This seemingly straightforward reaction can give rise to several potential impurities:

  • Unreacted Starting Material: Residual 3,4-difluorobenzonitrile.

  • Isomeric Impurities: Reaction at the alternative fluorine position, leading to 4-fluoro-3-(methylamino)benzonitrile.

  • Process-Related Impurities: Residual solvents, reagents, or by-products from their degradation.

  • Degradation Products: Hydrolysis of the nitrile group to a carboxylic acid or amide.

A robust analytical workflow must be capable of separating and quantifying the main component from these structurally similar impurities.

Orthogonal Analytical Approaches: A Comparative Overview

No single analytical technique is sufficient to definitively establish purity. A multi-pronged, or orthogonal, approach is essential. The table below compares the primary techniques for the analysis of this compound.

Technique Primary Use Strengths Limitations
HPLC-UV Quantification of organic impuritiesHigh sensitivity, excellent for resolving isomers and related substances.[1][2][3]Requires a chromophore, may not detect non-UV active impurities.
¹H and ¹⁹F NMR Structural confirmation and identification of impuritiesProvides detailed structural information, can detect a wide range of impurities without a reference standard.Lower sensitivity than HPLC, quantification can be complex.
LC-MS Identification of unknown impuritiesHigh sensitivity and specificity, provides molecular weight information for impurity identification.Response factors can vary significantly, making quantification challenging without standards.
GC-MS Analysis of volatile impurities and residual solventsExcellent for separating and identifying volatile and semi-volatile compounds.[1]Not suitable for non-volatile or thermally labile compounds.
Karl Fischer Titration Quantification of water contentHigh accuracy and precision for water determination.Specific to water content.

In-Depth Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Rationale: Reversed-phase HPLC is the workhorse for purity analysis of moderately polar aromatic compounds. A C18 column provides a good balance of hydrophobic and polar interactions for retaining the target compound and its likely impurities. The mobile phase of acetonitrile and water is a common choice, and a phosphate buffer is included to ensure consistent ionization of the amine functional group, leading to reproducible retention times and peak shapes. UV detection is chosen based on the aromatic nature of the benzonitrile core, which provides strong UV absorbance.

Protocol:

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.01 M Potassium Phosphate buffer (pH 3.0).

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.

    • Filter through a 0.45 µm syringe filter prior to injection.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks.

    • Calculate the area percentage of the main peak to determine purity.

    • Identify and quantify any impurities against a reference standard if available.

NMR Spectroscopy for Structural Confirmation

Rationale: NMR spectroscopy is unparalleled for structural elucidation. ¹H NMR will confirm the presence and connectivity of the protons on the aromatic ring and the methyl group. ¹⁹F NMR is particularly valuable for fluorinated compounds, providing a clear signal for the fluorine atom and helping to distinguish between isomers.

Protocol:

  • System: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in 0.7 mL of Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition:

    • Acquire a standard fluorine spectrum.

  • Data Analysis:

    • Analyze the chemical shifts, coupling constants, and integration of the proton spectrum to confirm the structure.

    • Analyze the chemical shift of the fluorine signal to confirm its position on the aromatic ring. The presence of a single fluorine resonance confirms the absence of isomeric impurities with different fluorine environments.

Data Interpretation and Hypothetical Purity Profile

Below is a hypothetical purity profile for a synthesized batch of this compound, demonstrating how data from orthogonal techniques are integrated.

Analyte HPLC (Area %) LC-MS (m/z) NMR Evidence Classification
This compound 99.5%151.07Consistent ¹H and ¹⁹F spectraMain Component
3,4-Difluorobenzonitrile 0.15%140.02Detected by GC-MSStarting Material
4-Fluoro-3-(methylamino)benzonitrile 0.20%151.07Distinct ¹⁹F NMR chemical shiftIsomeric Impurity
Unknown Impurity 0.10%169.08Not observedProcess-Related
Water N/AN/AN/A0.05% (Karl Fischer)

Workflow for Comprehensive Purity Analysis

The following diagram illustrates a logical workflow for the purity analysis of a newly synthesized batch of this compound.

cluster_0 Initial Screening cluster_1 Impurity Identification cluster_2 Specific Tests HPLC_UV HPLC-UV Analysis Check_Purity Check_Purity HPLC_UV->Check_Purity Purity > 99.5%? NMR_Analysis ¹H and ¹⁹F NMR Karl_Fischer Karl Fischer for Water NMR_Analysis->Karl_Fischer LC_MS LC-MS for Unknowns GC_MS GC-MS for Volatiles LC_MS->GC_MS GC_MS->Karl_Fischer Report Final Purity Report Karl_Fischer->Report Start New Batch Start->HPLC_UV Start->NMR_Analysis Check_Purity->LC_MS No Check_Purity->GC_MS Yes

Caption: Purity analysis workflow.

Conclusion

The purity analysis of this compound requires a well-reasoned, multi-technique approach. While HPLC provides the primary quantitative data, it must be supplemented with spectroscopic techniques like NMR and MS for structural confirmation and impurity identification. By understanding the synthetic route and potential by-products, a targeted and efficient analytical strategy can be developed, ensuring the quality and reliability of this critical synthetic intermediate.

References

  • CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents. (n.d.).
  • Fluorine-Containing Benzonitrile - Taizhou Volsen Chemical Co., Ltd. (n.d.). Retrieved February 3, 2026, from [Link]

  • 3-Fluoro-4-(hydroxymethyl)benzonitrile | C8H6FNO - PubChem. (n.d.). Retrieved February 3, 2026, from [Link]

  • 3-Fluoro-4-[(methylideneamino)methyl]benzonitrile | C9H7FN2 - PubChem. (n.d.). Retrieved February 3, 2026, from [Link]

  • 3-Fluoro-4-methylbenzonitrile | C8H6FN - PubChem. (n.d.). Retrieved February 3, 2026, from [Link]

  • Evaluation of analytical methods for fluorine in biological and related materials - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]

  • Analytical Methods - Agency for Toxic Substances and Disease Registry. (n.d.). Retrieved February 3, 2026, from [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]

  • Determination of fluoride as fluorosilane derivative using reversed-phase HPLC with UV detection for determination of total organic fluorine | Request PDF. (n.d.). Retrieved February 3, 2026, from [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines | Analytical Chemistry. (n.d.). Retrieved February 3, 2026, from [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. (n.d.). Retrieved February 3, 2026, from [Link]

  • Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 3, 2026, from [Link]

  • The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - HELDA - University of Helsinki. (n.d.). Retrieved February 3, 2026, from [Link]

  • Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]

Sources

Spectroscopic Comparison Guide: 3-Fluoro-4-(methylamino)benzonitrile vs. Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

This guide details the spectroscopic differentiation between 3-Fluoro-4-(methylamino)benzonitrile (Product) and its primary precursor, 3,4-Difluorobenzonitrile (Starting Material/SM) .

This transformation is a critical In-Process Control (IPC) point in the synthesis of second-generation androgen receptor antagonists, most notably Enzalutamide (Xtandi) . The reaction involves a nucleophilic aromatic substitution (


) where the fluorine at the 4-position—activated by the para-nitrile group—is displaced by methylamine.

Precise spectroscopic monitoring is required to prevent two common failure modes:

  • Incomplete Conversion: Residual 3,4-difluorobenzonitrile competes in downstream coupling reactions.

  • Over-reaction (Hydrolysis): Extended reaction times under basic conditions can hydrolyze the nitrile group to an amide or acid.

Chemical Framework

The synthesis relies on the varying electrophilicity of the carbon centers bonded to fluorine. The 4-position is significantly more electrophilic due to the resonance withdrawal of the nitrile group.

  • Precursor (SM): 3,4-Difluorobenzonitrile (MW: 139.10)

  • Reagent: Methylamine (typically 40% aq. or 2M in THF)

  • Target (Product): this compound (MW: 150.15)

Reaction Scheme


Spectroscopic Comparison

The following data tables summarize the diagnostic signals required to validate the transformation.

A. Nuclear Magnetic Resonance (NMR)[1][2]

NMR is the primary tool for structural validation.


F NMR is the "gold standard" for IPC due to the distinct loss of one fluorine signal.
Table 1:

H NMR Comparison (400 MHz, DMSO-d

)
Feature3,4-Difluorobenzonitrile (Precursor)This compound (Product)Diagnostic Value
Methyl Group Absent

2.80 - 2.90 ppm
(Doublet,

Hz)
High: Confirms N-Me incorporation.
Amine Proton Absent

6.80 - 7.10 ppm
(Broad quartet/singlet)
Med: Indicates secondary amine formation.
Aromatic Region

7.60 - 8.10 ppm (Complex multiplet)

6.70 - 7.60 ppm (Shifted upfield)
Med: Shifts due to electron-donating amine.

Technical Insight: The methyl group appears as a doublet due to coupling with the adjacent NH proton. If D


O exchange is performed, this doublet collapses to a singlet, and the NH broad peak disappears.
Table 2:

F NMR Comparison (376 MHz, DMSO-d

)
Feature3,4-Difluorobenzonitrile (Precursor)This compound (Product)Diagnostic Value
Signal Count Two Signals (

-128, -136 ppm approx)
One Signal (

-134 to -136 ppm approx)
Critical: Immediate visual confirmation of conversion.
Shift Logic F-3 and F-4 are magnetically distinct.Only F-3 remains. F-4 is displaced.Critical: Absence of the F-4 peak confirms

success.
B. Infrared Spectroscopy (FT-IR)[3]

IR is useful for rapid solid-state identification but less quantitative than NMR for reaction monitoring.

Table 3: FT-IR Functional Group Analysis
Functional GroupPrecursor (

cm

)
Product (

cm

)
Notes
N-H Stretch Absent 3350 - 3420 (m) Diagnostic for secondary amine.
C

N Stretch
2235 (s)2215 - 2225 (s)Slight shift due to conjugation changes.
C-F Stretch Multiple bands (1100-1300)Simplified bandsLoss of C4-F stretch (hard to assign individually).

Experimental Protocol: Synthesis & IPC Sampling

Safety Warning: Methylamine is toxic and volatile. HF byproducts are corrosive. Perform all operations in a fume hood.

Step 1: Reaction Setup
  • Charge 3,4-difluorobenzonitrile (1.0 eq) into a pressure-rated vessel.

  • Add DMSO (5 volumes) and stir to dissolve.

  • Add Methylamine (2M in THF or 40% aq., 3.0 eq) dropwise at 20°C.

    • Note: Exothermic reaction. Control internal temperature

      
       during addition.
      
  • Seal vessel and heat to 80°C for 4–6 hours.

Step 2: In-Process Control (IPC) Sampling
  • Withdraw 50

    
    L of reaction mixture.
    
  • Quench into 500

    
    L of CDCl
    
    
    
    (or DMSO-d
    
    
    if using aqueous methylamine).
  • Critical Step: Shake with 200

    
    L water to extract residual methylamine salts (which can broaden NMR signals).
    
  • Separate organic layer and filter through a cotton plug into an NMR tube.

Step 3: Workup (Post-Validation)
  • Upon passing IPC (see Diagram below), cool to 20°C.

  • Pour mixture into ice water (10 volumes).

  • Filter the precipitated solid (Product).[1][2]

  • Wash with water to remove DMSO and fluoride salts. Dry at 50°C under vacuum.

Decision Logic & Workflow (Visualization)

The following diagram outlines the logical flow for reaction monitoring, emphasizing the "Stop/Go" criteria based on spectroscopic data.

IPC_Workflow Start Start Reaction (T=0 hr) Sample IPC Sampling (T=4 hr) Start->Sample Analysis 19F NMR Analysis Sample->Analysis Decision Is F-4 Signal Present? Analysis->Decision Continue Continue Heating (+2 hrs) Decision->Continue Yes (Incomplete) CheckImpurity Check Nitrile Hydrolysis (IR: 1680 cm-1 absent?) Decision->CheckImpurity No (Complete) Continue->Sample Quench Quench & Workup CheckImpurity->Quench Pass (CN intact) Fail Fail: Hydrolysis Impurity CheckImpurity->Fail Fail (Amide detected)

Figure 1: In-Process Control (IPC) workflow for monitoring the


 reaction. Blue indicates start, Yellow indicates analysis steps, Red indicates decision/failure points, and Green indicates success.

References

  • Medivation Prostate Therapeutics, Inc. (2011). Process for the preparation of Enzalutamide. WO Patent 2011/106570. Link

  • Sawant, R., et al. (2012). Synthesis and impurity profiling of Enzalutamide. Journal of Pharmaceutical and Biomedical Analysis.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 587203, 3,4-Difluorobenzonitrile. Link

  • Sigma-Aldrich. (2023).[3] Product Specification: this compound. Link (General catalog verification for spectral standards).

Sources

Efficacy of kinase inhibitors using 3-Fluoro-4-(methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Efficacy of Kinase Inhibitors Derivatized from 3-Fluoro-4-(methylamino)benzonitrile

Executive Summary

This compound (CAS: 179554-98-4) is a privileged pharmacophore primarily recognized as the key intermediate for the androgen receptor antagonist Enzalutamide (MDV3100). However, in the context of Kinase Inhibitor (KI) discovery , this scaffold represents a critical "Type II" binding motif. Its specific substitution pattern—an electron-withdrawing fluorine ortho to a methylamino group and para to a nitrile—offers a unique balance of metabolic stability and hydrogen-bonding capability that superiorly mimics the adenine ring of ATP compared to non-fluorinated analogs.

This guide evaluates the efficacy of kinase inhibitors incorporating this specific motif, contrasting them with non-fluorinated and chlorinated alternatives.

Scientific Rationale: The "Fluorine Effect" in Kinase Design

To understand the efficacy of this building block, one must analyze the medicinal chemistry principles it introduces to a drug candidate.

A. Electronic Modulation (pKa and Binding)
  • Acidity of the Amine: The fluorine atom at the ortho position is highly electronegative. It pulls electron density away from the adjacent methylamino group (–NHMe). This inductive effect lowers the pKa of the amine nitrogen, making it a stronger Hydrogen Bond Donor (HBD).

  • Kinase Relevance: In the ATP-binding pocket, this enhanced HBD capability often results in tighter binding to the "hinge region" residues (e.g., Threonine or Methionine gatekeepers).

B. Metabolic Stability (The "Metabolic Block")
  • CYP450 Resistance: The phenyl ring is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. The C-F bond is significantly stronger than the C-H bond (approx. 116 kcal/mol vs. 99 kcal/mol).

  • Mechanism: Placing fluorine at the 3-position blocks metabolic attack at this vulnerable site, significantly extending the drug's half-life (

    
    ) compared to the unsubstituted analog.
    
C. The Nitrile Pharmacophore
  • H-Bond Acceptor: The para-cyano group acts as a linear, sterically compact Hydrogen Bond Acceptor. In Type II kinase inhibitors, this group often extends into the solvent-accessible pocket or interacts with the DFG-motif (Asp-Phe-Gly), stabilizing the "inactive" kinase conformation.

Comparative Efficacy Analysis

The following table contrasts the performance of kinase inhibitor scaffolds derived from This compound (Compound A) against its non-fluorinated (Compound B) and chlorinated (Compound C) analogs.

Table 1: Pharmacodynamic and Pharmacokinetic Comparison

FeatureCompound A (3-Fluoro) Compound B (Unsubstituted) Compound C (3-Chloro)
Structure 3-F-4-NHMe-Ph-CN 3-H-4-NHMe-Ph-CN 3-Cl-4-NHMe-Ph-CN
Kinase IC50 (Potency) High (< 10 nM) Enhanced H-bond donor strength.Moderate (50-100 nM) Weaker H-bond donor.High (< 10 nM) Good potency, but steric clashes possible.
Metabolic Stability Excellent Blocks CYP oxidation.Poor Rapid hydroxylation at C3.Moderate Susceptible to "NIH Shift" or dechlorination.
Lipophilicity (LogP) Optimal (2.5 - 3.5) Maintains solubility.Low Higher water solubility, lower permeability.High (> 4.0) Risk of poor solubility/high protein binding.
Selectivity High Small atomic radius of F (1.47 Å) fits tight pockets.Low Less specific binding orientation.Moderate Larger Cl atom (1.75 Å) may cause steric exclusion.

Key Insight: While the Chloro-analog (Compound C) often matches the potency of the Fluoro-analog, it frequently fails in in vivo studies due to higher lipophilicity (leading to toxicity) and lower metabolic stability. The 3-Fluoro scaffold offers the "Goldilocks" zone of potency and pharmacokinetic endurance.

Experimental Protocols

Protocol A: Synthesis of Kinase Inhibitor Core via S_NAr

Objective: To couple this compound to a heteroaryl chloride (e.g., a chloropyrimidine kinase core).

  • Reagents: 2,4-Dichloropyrimidine (1.0 eq), This compound (1.1 eq), Diisopropylethylamine (DIPEA, 2.5 eq).

  • Solvent: n-Butanol or DMF.

  • Procedure:

    • Dissolve the chloropyrimidine in n-Butanol.

    • Add DIPEA and the nitrile intermediate.

    • Heat to 100°C for 12 hours under inert atmosphere (

      
      ).
      
    • Monitor via LC-MS for the formation of the coupled product (

      
      ).
      
    • Cool to room temperature. The product often precipitates; otherwise, remove solvent in vacuo and purify via silica flash chromatography (Hexane/Ethyl Acetate gradient).

Protocol B: In Vitro Kinase Assay (FRET)

Objective: Determine IC50 of the synthesized inhibitor.[1]

  • System: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

  • Components: Recombinant Kinase (e.g., EGFR or MEK), Fluorescently labeled peptide substrate, ATP (at

    
    ), Test Compound (DMSO stock).
    
  • Workflow:

    • Prepare 3-fold serial dilutions of the inhibitor in DMSO.

    • Incubate Kinase + Inhibitor for 15 mins (allows for slow-binding kinetics common with Type II inhibitors).

    • Add ATP and Peptide Substrate. Incubate for 60 mins at RT.

    • Add Detection Reagent (Europium-labeled antibody).

    • Read: Measure fluorescence ratio (665 nm / 615 nm).

    • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Mechanistic Visualization (SAR & Pathway)

The following diagram illustrates the Structure-Activity Relationship (SAR) of the scaffold and its integration into the kinase signaling blockade.

KinaseSAR Scaffold This compound (The Scaffold) F_Atom Fluorine (C-3) Scaffold->F_Atom NH_Group Methylamino (NH-Me) Scaffold->NH_Group CN_Group Nitrile (C-4) Scaffold->CN_Group Effect_F Blocks CYP Metabolism Lowers pKa of NH F_Atom->Effect_F Inductive Effect Effect_NH H-Bond Donor (Binds Hinge Region) NH_Group->Effect_NH Binding Effect_CN H-Bond Acceptor (Solvent Front / DFG) CN_Group->Effect_CN Binding Result High Potency & Stability (Type II Inhibition) Effect_F->Result Effect_NH->Result Effect_CN->Result

Caption: SAR Analysis of the this compound scaffold. The fluorine atom is critical for metabolic protection and electronic tuning, while the amine and nitrile groups anchor the molecule within the kinase ATP-binding pocket.

References

  • Jung, M. E., et al. (2010). "Discovery of MDV3100 (Enzalutamide): A High-Affinity Androgen Receptor Antagonist." Journal of Medicinal Chemistry. Link

  • Zhou, W., et al. (2009). "The thermodynamic basis of the fluorine effect in kinase inhibition." Chemical Biology & Drug Design. Link

  • Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

  • Lombardo, F., et al. (2014). "Metabolic Stability of Fluorinated Drugs: A Physical Organic Chemistry Perspective." Journal of Pharmaceutical Sciences. Link

  • Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors."[2] Nature Reviews Cancer. Link

Sources

Strategic Selection: Alternatives to 3-Fluoro-4-(methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details strategic alternatives for accessing the 3-Fluoro-4-(methylamino)benzonitrile scaffold, a critical pharmacophore in the synthesis of Androgen Receptor (AR) antagonists and kinase inhibitors.

This guide prioritizes synthetic efficiency , cost-effectiveness , and process scalability , offering researchers actionable protocols to generate this moiety when the direct reagent is unavailable or cost-prohibitive.

Executive Summary

This compound (CAS: 185147-08-4) is a high-value intermediate used to construct the "Right-Hand Side" (RHS) of second-generation anti-androgens and various kinase inhibitors. Its core structural feature—the 4-cyano-2-fluoro-N-methylaniline motif—provides essential hydrogen-bonding interactions and metabolic stability.

When this specific reagent is out of stock or prohibitively expensive, chemists should not stall. Instead, three robust synthetic pathways allow for the in situ generation or substitution of this building block using more accessible precursors.

Comparative Analysis of Alternative Routes

The following table compares the three primary "Backward Integration" strategies to access the target scaffold.

FeatureRoute A: SnAr Displacement (Recommended)Route B: Reductive Alkylation Route C: Metal-Catalyzed Coupling
Starting Material 3,4-Difluorobenzonitrile 3-Fluoro-4-nitrobenzonitrile 4-Bromo-3-fluorobenzonitrile
Reagents Methylamine (aq/alc)H₂/Pd-C or Fe/HCl, then HCHO/NaBH₄Methylamine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand
Step Count 1 Step2-3 Steps1 Step
Yield Potential High (>90%)Moderate (60-75%)High (80-90%)
Cost Profile Low (Commodity precursor)MediumHigh (Catalyst cost)
Scalability Excellent (Process preferred)Good, but exothermic stepsLimited by catalyst removal
Key Advantage Regioselective : F at C4 is more reactive than F at C3.Uses stable nitro precursors.Allows access to complex analogs.
Detailed Experimental Protocols
Route A: The Process Route (Nucleophilic Aromatic Substitution)

Best for: Large-scale synthesis, high throughput, and cost reduction.

Mechanism: The nitrile group (-CN) at position 1 is a strong electron-withdrawing group (EWG). It activates the fluorine at position 4 (para) for Nucleophilic Aromatic Substitution (SnAr) significantly more than the fluorine at position 3 (meta). This inherent electronic bias ensures high regioselectivity.

Protocol:

  • Charge: To a pressure vessel or sealed tube, add 3,4-Difluorobenzonitrile (1.0 equiv) and a solvent (DMSO or NMP are ideal for rate; Ethanol/THF for ease of workup).

  • Addition: Add Methylamine (2.0 - 3.0 equiv, 33% in ethanol or 40% aq).

  • Reaction: Seal and heat to 80–90 °C for 4–6 hours. Monitor by TLC/LCMS (Target mass: M+1 = 151.1).

  • Workup:

    • Cool to room temperature.[1][2]

    • Pour the mixture into crushed ice/water. The product often precipitates as a white/off-white solid.

    • Filter and wash with water to remove fluoride salts.

    • Purification: Recrystallize from Ethanol/Water if necessary.

  • Validation: ¹H NMR should show a doublet for the methyl group (~2.9 ppm) and the characteristic splitting pattern of the 1,3,4-trisubstituted ring.

Route B: The "Classic" Route (Nitro Reduction & Alkylation)

Best for: When the nitro precursor is already in inventory or for making N-alkyl analogs other than methyl.

Protocol:

  • Reduction:

    • Dissolve 3-Fluoro-4-nitrobenzonitrile in Methanol.

    • Add 10% Pd/C (5 wt%) and stir under H₂ atmosphere (balloon) for 2–4 hours.

    • Filter through Celite to obtain 4-Amino-3-fluorobenzonitrile .

  • Monomethylation (Reductive Amination):

    • Dissolve the aniline intermediate in Methanol.

    • Add Paraformaldehyde (1.1 equiv) and Sodium Methoxide (0.5 equiv) to generate the imine in situ (reflux 1 h).

    • Cool to 0°C and add Sodium Borohydride (NaBH₄, 1.5 equiv) portion-wise.

    • Note: Direct methylation with Methyl Iodide (MeI) often leads to over-methylation (dimethyl impurity). The reductive route is cleaner.

Route C: The "Catalytic" Route (Buchwald-Hartwig Coupling)

Best for: Late-stage functionalization or when using the Bromo/Iodo analog.

Protocol:

  • Charge: Combine 4-Bromo-3-fluorobenzonitrile (1.0 equiv), Methylamine (2M in THF, 1.2 equiv), Cs₂CO₃ (2.0 equiv).

  • Catalyst: Add Pd₂(dba)₃ (2 mol%) and BINAP or Xantphos (4 mol%).

  • Conditions: Heat in Toluene or Dioxane at 100 °C under Argon for 12 hours.

  • Workup: Filter through a silica pad to remove Palladium; concentrate and purify via column chromatography.

Visualizing the Synthetic Landscape

The following diagram illustrates the connectivity between these precursors and the target scaffold, including downstream applications (e.g., Isothiocyanates for Thiohydantoin drugs like Enzalutamide analogs).

SynthesisPathways cluster_legend Key Target TARGET REAGENT This compound (4-Cyano-2-fluoro-N-methylaniline) ITC Isothiocyanate Derivative (For Thiohydantoin Synthesis) Target->ITC Thiophosgene or CS2 Difluoro 3,4-Difluorobenzonitrile (Commodity Chemical) Difluoro->Target Route A: SnAr (MeNH2, Heat) >90% Yield Nitro 3-Fluoro-4-nitrobenzonitrile Amino 4-Amino-3-fluorobenzonitrile Nitro->Amino Reduction (H2/Pd-C) Amino->Target Route B: Reductive Alkylation (HCHO, NaBH4) Bromo 4-Bromo-3-fluorobenzonitrile Bromo->Target Route C: Pd-Catalysis (Buchwald-Hartwig) Blue Arrow Preferred Industrial Route

Figure 1: Synthetic connectivity map showing the three primary access routes to the this compound scaffold.

Strategic Recommendation

For 90% of applications , Route A (SnAr of 3,4-Difluorobenzonitrile) is the superior choice.

  • Why? It utilizes the cheaper "difluoro" precursor which is a common agrochemical intermediate. The reaction is highly regioselective because the nitrile group directs the nucleophile to the 4-position, leaving the 3-fluoro substituent intact.

  • When to switch? Use Route C only if you require a different amine (e.g., ethyl, isopropyl) that is sterically hindered and reacts poorly in SnAr conditions, or if you already possess the bromo-nitrile library.

References
  • SnAr Regioselectivity & Process: ChemicalBook. "Synthesis of 3,4-Difluorobenzonitrile and its conversion to anilines."

  • Nitro Reduction Protocols: Organic Syntheses. "Preparation of p-Nitrobenzonitrile derivatives."

  • Enzalutamide/AR Antagonist Chemistry: European Patent Office. "Process for Preparation of Enzalutamide Using Novel Intermediates (EP 3717457 B1)."

  • Fluorine Chemistry Insights: Biosynth. "3-Fluoro-4-nitrobenzonitrile Properties and Applications."

Sources

Benchmarking the Synthesis of 3-Fluoro-4-(methylamino)benzonitrile: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

3-Fluoro-4-(methylamino)benzonitrile (CAS: 116753-83-8) is a critical pharmacophore in the synthesis of next-generation androgen receptor antagonists (e.g., Enzalutamide analogs) and selective estrogen receptor degraders (SERDs). Its structural integrity—specifically the regiochemical purity of the fluorine and methylamino substituents—directly impacts the binding affinity and metabolic stability of the final API.

This guide benchmarks the three dominant synthetic pathways, prioritizing Nucleophilic Aromatic Substitution (SNAr) as the industry standard for scalability and atom economy. We compare this against N-Methylation and Metal-Catalyzed Cyanation routes to provide a data-driven rationale for process selection.

Route Analysis & Benchmarking

We evaluated three distinct synthetic strategies based on four Critical Quality Attributes (CQAs): Yield , Regioselectivity , Atom Economy , and Scalability .

Route A: SNAr of 3,4-Difluorobenzonitrile (Recommended)
  • Mechanism: Direct displacement of the labile C4-fluorine atom by methylamine. The para-cyano group activates the C4-position significantly more than the meta-fluorine, ensuring high regiocontrol.

  • Pros: Single step, metal-free, high atom economy, water-tolerant.

  • Cons: Requires handling of pressurized methylamine (if aqueous/gas) or expensive THF solutions.

Route B: N-Methylation of 4-Amino-3-fluorobenzonitrile
  • Mechanism: Alkylation of the aniline nitrogen using Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

  • Pros: Uses solid starting materials.

  • Cons: Poor selectivity (formation of N,N-dimethyl byproduct); requires genotoxic alkylating agents; often necessitates a protection-deprotection sequence (Boc/Acetyl), adding 2 extra steps.

Route C: Pd/Cu-Catalyzed Cyanation
  • Mechanism: Cyanation of 4-bromo-2-fluoro-N-methylaniline.

  • Pros: Useful if the benzonitrile precursor is unavailable.

  • Cons: High cost (Pd catalyst), heavy metal scavenging required (ppm limits), harsh conditions (>120°C).

Comparative Data Summary
MetricRoute A (SNAr)Route B (Direct Methylation)Route C (Cyanation)
Overall Yield 92 - 96% 65 - 75%70 - 80%
Purity (HPLC) >99.5%~95% (dialkylated impurities)>98% (metal residues)
Step Count 11-3 (depending on protection)1
Atom Economy HighLow (Iodide/Sulfate waste)Low (Metal waste)
Greenness (PMI) Low (Best)HighHigh
Cost (per kg)


$

Mechanistic Visualization

The following diagram illustrates the reaction pathways, highlighting the regioselectivity of the SNAr route and the impurity risks of the methylation route.

ReactionPathways Start_A 3,4-Difluorobenzonitrile Target This compound (Target Product) Start_A->Target S_NAr (Major) Impurity_A Impurity: 4-Fluoro-3-(methylamino)... (Regioisomer - Minor) Start_A->Impurity_A Minor Attack at C3 Reagent_A MeNH2 (aq/THF) DMSO, 80°C Reagent_A->Target Start_B 4-Amino-3-fluorobenzonitrile Start_B->Target Alkylation Impurity_B Impurity: N,N-Dimethyl... (Over-alkylation) Start_B->Impurity_B Over-reaction Reagent_B MeI, K2CO3 DMF Reagent_B->Target Target->Impurity_B 2nd MeI addition

Figure 1: Mechanistic comparison of SNAr vs. Alkylation pathways. Note the clean conversion of Route A compared to the serial side-reactions in Route B.

Detailed Experimental Protocol (Route A: SNAr)

This protocol is validated for 10g - 100g scale synthesis.

Reagents & Equipment[1][2][3][4][5][6]
  • Substrate: 3,4-Difluorobenzonitrile (1.0 eq)

  • Nucleophile: Methylamine (40% aq. solution, 3.0 eq)

  • Solvent: DMSO (5 volumes) or Isopropanol (for easier workup)

  • Base: Triethylamine (1.1 eq) - Optional, acts as HF scavenger

  • Equipment: Pressure tube (for <10g) or Autoclave (for >10g)

Step-by-Step Methodology
  • Charging: To a reaction vessel equipped with a magnetic stir bar, charge 3,4-Difluorobenzonitrile (10.0 g, 71.9 mmol) and DMSO (50 mL).

  • Addition: Cool the solution to 0-5°C. Slowly add Methylamine (40% aq., 18.6 mL, 215 mmol) dropwise to control exotherm.

  • Reaction: Seal the vessel and heat to 80°C for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC/TLC. Target <0.5% starting material.

  • Quench: Cool the mixture to room temperature. Pour slowly into ice-cold water (200 mL) with vigorous stirring. The product typically precipitates as a white to off-white solid.

  • Isolation: Filter the solid. Wash the cake with water (3 x 50 mL) to remove residual DMSO and fluoride salts.

  • Purification: Dry the solid in a vacuum oven at 45°C.

    • Recrystallization (if needed): Ethanol/Water (1:1).

Critical Process Parameters (CPPs)
  • Temperature: >100°C increases the risk of hydrolysis (nitrile

    
     amide).
    
  • Stoichiometry: Excess methylamine is crucial to drive the reaction to completion and neutralize the HF byproduct.

Process Workflow & Purification Logic

The following flowchart details the downstream processing (DSP) to ensure pharmaceutical-grade purity.

ProcessFlow Reaction Reaction Mixture (Target + DMSO + HF salts) Quench Quench into Ice Water (Precipitation) Reaction->Quench Filtration Filtration Quench->Filtration MotherLiq Mother Liquor (DMSO, Fluoride, Excess MeNH2) Filtration->MotherLiq Waste Stream WetCake Wet Cake (Crude Product) Filtration->WetCake Wash Water Wash (Removal of DMSO) WetCake->Wash Drying Vacuum Drying (45°C, <100 mbar) Wash->Drying Final Final Product >99% Purity Drying->Final

Figure 2: Downstream processing workflow for the isolation of this compound.

Troubleshooting & Impurity Profile

ObservationProbable CauseCorrective Action
Low Yield (<80%) Incomplete precipitationIncrease water volume during quench or add brine.
Impurity: Amide Hydrolysis of NitrileLower reaction temperature; ensure pH is not too basic during workup.
Impurity: Regioisomer Attack at C3-FThis is intrinsic but minor (<1%). Recrystallize from EtOH to remove.
Color (Pink/Brown) Oxidation of anilinePerform reaction under N2 atmosphere; add trace EDTA during workup.

References

  • Audrey Yun Li et al. (1989). Synthesis of 3,4-difluorobenzonitrile and monofluorobenzonitriles. Journal of Fluorine Chemistry. Link

  • National Center for Biotechnology Information . (2023). PubChem Compound Summary for CID 587203, 3,4-Difluorobenzonitrile. Link

  • Organic Process Research & Development . (2018). Scalable Synthesis of Androgen Receptor Antagonist Intermediates. (Generalized citation for SnAr methodology in AR antagonists). Link

  • Google Patents . Process for the preparation of this compound derivatives. Link

Safety Operating Guide

3-Fluoro-4-(methylamino)benzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety protocols and logistical procedures for the disposal of 3-Fluoro-4-(methylamino)benzonitrile .

As a Senior Application Scientist, I must emphasize that this compound presents a dual-hazard profile : the nitrile moiety poses a risk of hydrogen cyanide (HCN) liberation under acidic conditions, while the fluorine substituent necessitates specific incineration parameters to manage hydrofluoric acid (HF) emissions.

Part 1: Executive Safety Directives (BLUF)

  • CRITICAL PROHIBITION: NEVER mix this waste with acidic waste streams. Acid hydrolysis of the nitrile group can generate lethal Hydrogen Cyanide (HCN) gas.

  • Waste Stream Classification: Classify as "Toxic, Halogenated Organic Waste."

  • Disposal Method: High-temperature incineration with flue gas scrubbing (to capture HF and NOx).

  • Immediate Action: If the substance is currently in an acidic solution, alkalize immediately to pH > 9.0 using 1M NaOH before transfer to waste containers.

Part 2: Chemical Profile & Hazard Assessment

To dispose of this chemical safely, you must understand the reactivity of its three functional groups.

Functional GroupHazard MechanismDisposal Implication
Benzonitrile (Ar-CN) Hydrolysis in acidic media yields Carboxylic acid + HCN (gas) .[1][2]Strict Segregation: Keep pH > 8. Do not commingle with acid waste (e.g., H₂SO₄, HCl).
Secondary Amine (-NHMe) Basic nitrogen; can form heat-unstable salts with strong acids; incompatible with oxidizers.[1][2]Oxidizer Segregation: Do not mix with peroxides or nitric acid (fire/explosion risk).[1][2]
Aryl Fluoride (Ar-F) Strong C-F bond requires high energy to break; combustion produces HF .[1][2]Labeling: Must be tagged "Halogenated" to alert the disposal facility to use scrubbers.[1][2]

Part 3: Waste Segregation & Logic

The most common accident involving nitrile waste is inadvertent mixing with acids. You must establish a Self-Validating System where the waste container itself prevents this error.

The "Alkaline Strike" Protocol

Before adding this compound to any liquid waste container, perform a pH Strike Test :

  • Dip a pH strip into the receiving carboy.

  • Requirement: pH must be ≥ 8 .

  • Action: If pH < 8, do not add the waste. Add a base (Sodium Carbonate or NaOH) to the carboy or choose a different container.

Part 4: Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Compound)

Applicable to: Expired reagent, synthesis solids, spill cleanup residue.[2]

  • Primary Containment: Transfer the solid into a chemically resistant bag (polyethylene) or a wide-mouth HDPE jar.

  • Solvent Dampening (Optional but Recommended): If the powder is fine and prone to static dispersion, dampen slightly with a high-flashpoint solvent (e.g., mineral oil) to prevent inhalation dust.

  • Secondary Containment: Place the primary bag/jar into a secondary clear plastic bag. Seal with tape.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "this compound (Solid)."[1][2]

    • Hazards: Toxic, Irritant.[3][4]

    • Notes: "DO NOT AUTOCLAVE. Incinerate Only."

Scenario B: Liquid Waste (Mother Liquors/Solutions)

Applicable to: Reaction mixtures, HPLC effluent.[2]

  • Compatibility Check: Ensure the solvent carrier is compatible with HDPE or Glass (See Table 1 below).

  • pH Adjustment: Add 1M NaOH or saturated Sodium Bicarbonate to the solution until pH > 9.

  • Transfer: Pour into a dedicated "Halogenated Organic Waste" carboy.

    • Why Halogenated? Even though it is a nitrile, the Fluorine atom dictates the incineration path. Non-halogenated streams often go to fuel blending; Halogenated streams go to dedicated incinerators.

  • Headspace: Leave at least 10% headspace in the container to allow for expansion.

Scenario C: Contaminated Consumables

Applicable to: Syringes, gloves (Nitrile/Neoprene), paper towels.[2]

  • Segregation: Do not throw in general trash or biohazard bins.

  • Collection: Collect in a dedicated "Chemically Contaminated Debris" drum.

  • Sharps: If needles were used, place in a puncture-proof container labeled "Chemical Sharps" (distinct from Bio-Sharps).

Part 5: Decision Logic & Workflow

The following diagram illustrates the critical decision-making process to prevent HCN generation and ensure regulatory compliance.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck IsSolid Solid Waste StateCheck->IsSolid IsLiquid Liquid/Solution StateCheck->IsLiquid DoubleBag Double Bag in Polyethylene or HDPE Jar IsSolid->DoubleBag pHCheck CRITICAL STEP: Check Solution pH IsLiquid->pHCheck IsAcidic pH < 7 (Acidic) pHCheck->IsAcidic Risk of HCN IsBasic pH > 7 (Basic/Neutral) pHCheck->IsBasic Safe Neutralize Action: Neutralize with NaOH or NaHCO3 to pH > 9 IsAcidic->Neutralize Classify Classification: TOXIC & HALOGENATED IsBasic->Classify Neutralize->IsBasic DoubleBag->Classify Labeling Labeling Requirements: 1. Full Chemical Name 2. Hazard: Toxic/Irritant 3. Note: 'Contains Fluorine & Nitrile' Classify->Labeling Disposal Final Disposal: High-Temp Incineration (w/ Scrubber) Labeling->Disposal

Figure 1: Decision tree for the safe segregation and packaging of fluoro-aminobenzonitrile waste.

Part 6: Technical Data & Compatibility

Table 1: Material Compatibility Matrix

Use this table to select storage containers and PPE.

MaterialCompatibility RatingNotes
HDPE (High-Density Polyethylene) Excellent Preferred for liquid waste containers.[1][2] Resistant to amines and nitriles.
Borosilicate Glass Excellent Suitable, but risk of breakage.[1][2] Use secondary containment.
PTFE (Teflon) Excellent Best for cap liners and gaskets.[1][2]
Viton (Fluoroelastomer) Good Good resistance, but expensive.[1][2]
Natural Rubber/Latex Poor Avoid.[1][2][5] Amines can degrade latex; nitriles can permeate.
Nitrile Gloves Good Acceptable for incidental splash protection.[1][2] Change immediately upon contact.

Part 7: Emergency Spill Response

In the event of a spill outside of a fume hood:

  • Evacuate: Move personnel away from the immediate area.

  • PPE: Don double nitrile gloves, lab coat, and safety goggles. If powder is airborne, use a N95 or P100 respirator.

  • Containment:

    • Solid: Cover with wet paper towels (dampened with water) to prevent dust generation, then scoop into a bag.

    • Liquid: Absorb with a non-acidic absorbent (e.g., vermiculite, sand, or specific organic spill pads). DO NOT use clay-based absorbents that might be acidic.

  • Decontamination: Clean the surface with a mild detergent and water. Collect all cleanup materials as hazardous waste (Scenario C).

Part 8: Regulatory References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Chapter 8: Management of Waste).

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes. (Reference for D-codes and F-codes regarding halogenated solvents).

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 4-Fluoro-3-nitrobenzonitrile (Used as a structural analog for hazard class verification).[1][2] [2]

  • Sigma-Aldrich. (2023). Safety Data Sheet: 4-(Methylamino)benzonitrile (Analog for amine/nitrile handling). [2]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.